Product packaging for 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one(Cat. No.:CAS No. 7559-81-1)

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B1202319
CAS No.: 7559-81-1
M. Wt: 160.55 g/mol
InChI Key: WSVIQCQIJLDTEK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, more commonly known as Chlorokojic acid, is a versatile chemical building block with the molecular formula C 6 H 5 ClO 3 and a molecular weight of 160.56 g/mol . This compound is a key derivative of kojic acid, where the primary hydroxymethyl group has been replaced by a chloromethyl function, making it a highly useful intermediate for nucleophilic substitution reactions . Its physical form is a light brown solid with a melting point of 164-165 °C . This compound serves as a crucial precursor in organic and medicinal chemistry for the synthesis of diverse hybrid molecules. Its primary value lies in the reactivity of the chloromethyl group, which readily undergoes reactions with various S-nucleophiles, such as heterocyclic thiones, to form 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-one derivatives . These novel conjugates, which link the kojic acid motif to other pharmacologically active azaheterocycles like nicotinonitriles and quinoxalines, are promising scaffolds for drug discovery. In silico studies predict that such hybrids may exhibit antitumor activity by targeting proteins involved in DNA replication (Replication Protein A) and apoptosis regulation (Mcl-1) . Beyond potential pharmaceuticals, this compound is also employed in materials science and agrochemistry. It functions as a ligand for forming complexes with metal ions such as iron(III) . These complexes are of significant research interest for developing new agents for the treatment of conditions like diabetes and anemia . In agrochemical research, derivatives of this compound have been explored for their applications as herbicides, insecticides, and fungicides . Intended Use: This product is designated for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO3 B1202319 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one CAS No. 7559-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-hydroxypyran-4-one
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InChI

InChI=1S/C6H5ClO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WSVIQCQIJLDTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(OC=C(C1=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5ClO3
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DSSTOX Substance ID

DTXSID6064741
Record name 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy-
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Molecular Weight

160.55 g/mol
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CAS No.

7559-81-1
Record name Chlorokojic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. This compound, a derivative of the naturally occurring kojic acid, has garnered interest for its potential biological activities. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and explores its known biological effects and mechanisms of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure is a 4H-pyran-4-one ring, substituted with a chloromethyl group at the 2-position and a hydroxyl group at the 5-position.

PropertyValueSource
Molecular Formula C₆H₅ClO₃[1][2][3]
Molecular Weight 160.56 g/mol [1][2][3]
CAS Number 7559-81-1[1][2][3]
Appearance SolidN/A
Melting Point 164-165 °CN/A
Boiling Point Data not available[4][5]
Solubility Data not availableN/A
pKa Data not availableN/A

Synthesis

The primary route for the synthesis of this compound is through the chlorination of kojic acid.

Experimental Protocol: Synthesis from Kojic Acid

This protocol describes the synthesis of this compound from kojic acid and thionyl chloride.

Materials:

  • Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Anhydrous benzene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend kojic acid in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride to the cooled suspension with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with cold anhydrous diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent such as benzene.

  • Dry the purified product under vacuum.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Kojic_Acid Kojic Acid Reaction Chlorination Reaction (Reflux in Diethyl Ether) Kojic_Acid->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization (from Benzene) Filtration->Recrystallization Drying Drying Recrystallization->Drying Product 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Drying->Product

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as an antimicrobial and an enzyme inhibitor.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6][7][8]

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of this compound is believed to be the disruption of the microbial cell membrane. The lipophilic nature of the pyran ring facilitates its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

G cluster_compound Compound cluster_membrane Bacterial Cell Membrane cluster_effects Effects Chlorokojic_Acid 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Lipid_Bilayer Lipid Bilayer Chlorokojic_Acid->Lipid_Bilayer Interaction Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Antimicrobial mechanism of action.
Tyrosinase Inhibition

This compound is an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[9][10] This property makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.

Mechanism of Action: Copper Chelation

Tyrosinase is a copper-containing enzyme. The inhibitory action of this compound stems from its ability to chelate the copper ions within the active site of the enzyme. The 5-hydroxy and 4-keto groups of the pyranone ring form a bidentate ligand that binds to the copper ions, rendering the enzyme inactive.[11][12]

G cluster_enzyme Tyrosinase Active Site cluster_compound Inhibitor cluster_interaction Inhibition Active_Site Active Site with Copper Ions (Cu²⁺) Chelation Chelation of Copper Ions Active_Site->Chelation Chlorokojic_Acid 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Chlorokojic_Acid->Active_Site Binding Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Chelation->Inactive_Enzyme

Tyrosinase inhibition mechanism.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile compound with established antimicrobial and enzyme-inhibiting properties. This guide has summarized its fundamental chemical and physical data, provided a clear synthesis protocol, and detailed its primary mechanisms of biological action. Further research into its solubility, pKa, and a broader range of biological activities could unlock its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (Chlorokojic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7559-81-1

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectroscopic data, and biological activities.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its application in experimental settings and for the development of analytical methods.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₆H₅ClO₃[1][2]
Molecular Weight 160.56 g/mol [1][2]
Physical Form Pale-yellow to Yellow-brown SolidData from supplier information.
Melting Point Not explicitly found in searches.
Boiling Point Not explicitly found in searches.
Solubility No specific data found.General solubility information for similar compounds suggests solubility in polar organic solvents.
pKa Not explicitly found in searches.

Table 2: Spectroscopic Data Summary

SpectroscopyKey Features
¹H NMR Data not available in detail from searches. A spectrum is available on SpectraBase.
¹³C NMR Data not available in detail from searches.
FT-IR Vibrational spectra have been analyzed and theoretical spectra are in agreement with experimental ones.[3]
Mass Spectrometry Data not available in detail from searches.
Crystal Structure The crystal structure has been solved in the polar space group Pna21. The structure features molecular ribbons formed by molecules related by a twofold screw axis and linked by O-H···O hydrogen bonds.[3]

Synthesis and Experimental Protocols

While a detailed, step-by-step synthesis protocol with reaction conditions and purification methods remains elusive in the public domain, a general synthetic route has been described.

Synthesis of this compound

The compound is synthesized from the reaction of 2,5-dichloro-4H-pyran with hydroxylamine and HCl in water.[1] This reaction suggests a nucleophilic substitution of one of the chlorine atoms on the pyran ring by a hydroxyl group, followed by tautomerization to the more stable 4-pyranone form.

Diagram 1: Proposed Synthesis Workflow

G A 2,5-dichloro-4H-pyran C This compound A->C Nucleophilic Substitution & Tautomerization B Hydroxylamine & HCl in Water B->C Reagents G A Cell Culture B Treatment with Compound A->B C Addition of Radiolabeled Precursors ([³H]thymidine, [³H]uridine, [³H]leucine) B->C D Incubation C->D E Cell Lysis D->E F Macromolecule Precipitation E->F G Scintillation Counting F->G H Data Analysis (% Inhibition) G->H G cluster_0 Chlorokojic Acid Molecule A Hydroxyl Group C Intramolecular Hydrogen Bond A->C B Chloromethyl Group B->C D Increased Nucleophilicity of Hydroxyl Group C->D E Reaction with Chloromethyl Group D->E F Formation of Acid Conjugate E->F G Tyrosinase Induction F->G

References

Unveiling the Biological Potential of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one. While direct and extensive research on this specific compound is limited, this document consolidates the available data, drawing insights from studies on closely related 5-hydroxy-4H-pyran-4-one derivatives. This guide covers known biological activities, presents quantitative data from related compounds to infer potential efficacy, details relevant experimental protocols, and visualizes potential mechanisms and workflows. The information herein aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this chemical scaffold and the areas requiring further investigation.

Introduction

This compound is a derivative of kojic acid, a well-known natural product with a 5-hydroxy-4H-pyran-4-one core structure. This scaffold is recognized for its versatile biological activities, including anticancer, antioxidant, and antibacterial properties. The introduction of a chloromethyl group at the 2-position offers a reactive site that can potentially alkylate biological macromolecules, suggesting a mechanism for targeted therapeutic intervention. This guide explores the biological activities associated with this compound and its close analogs, providing a framework for future research and development.

Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, the broader family of 5-hydroxy-4H-pyran-4-one derivatives has been evaluated for various biological effects. The following tables summarize the activities of these related compounds to provide a comparative context for the potential of this compound.

Anticancer and Cytotoxic Activity of 4H-Pyran-4-one Derivatives

The 4H-pyran-4-one scaffold is a common feature in compounds exhibiting significant cytotoxicity against various cancer cell lines.

Compound/DerivativeCell LineActivity TypeIC50 (µM)Reference
5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a HT1080 (Glioma)Anti-proliferative1.43[1]
5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a U87 (Glioma)Anti-proliferative4.6[1]
Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4g SW-480 (Colon Cancer)Anti-proliferative34.6[2]
Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4i SW-480 (Colon Cancer)Anti-proliferative35.9[2]
Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4j MCF-7 (Breast Cancer)Anti-proliferative26.6[2]
4-Amino-2H-pyran-2-one analog 27 Various Cancer Cell LinesTumor Cell Growth Inhibition0.059 - 0.090[3]
4H-pyran derivative 4d HCT-116 (Colorectal Cancer)Anti-proliferative75.1[4]
4H-pyran derivative 4k HCT-116 (Colorectal Cancer)Anti-proliferative85.88[4]
Enzyme Inhibition Activity

This compound has been utilized as a precursor in the synthesis of tyrosinase inhibitors. The inhibitory activities of the resulting derivatives are presented below. Additionally, other pyranone derivatives have shown inhibitory activity against other enzymes like Sortase A.

Precursor/Core StructureTarget EnzymeDerivativeIC50 (mM)Reference
5-hydroxy-2-chloromethyl-4H-pyran-4-oneMushroom Tyrosinase5-substituted-3-[5-hydroxy-4-pyrone-2-yl-methymercapto]-4-amino-1,2,4-triazole derivativesNot specified for all, but compounds showed significant inhibition[5]
4-chlorocinnamaldehyde (for comparison)Mushroom TyrosinaseN/A0.07 (monophenolase), 0.3 (diphenolase)[5]
5-hydroxy-(4H)-pyran-4-oneSortase AKojic acid derived inhibitorsModerate potency reported[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for assessing the biological activities relevant to this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h add_compound Add test compound at various concentrations incubate_24h->add_compound incubate_exposure Incubate for desired exposure time (e.g., 24-72h) add_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Tyrosinase_Inhibition_Assay_Workflow Tyrosinase Inhibition Assay Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis prepare_reagents Prepare phosphate buffer, L-DOPA, and test compound solutions add_to_plate Add reagents to 96-well plate prepare_reagents->add_to_plate add_enzyme Add mushroom tyrosinase to initiate reaction add_to_plate->add_enzyme incubate Incubate at controlled temperature (e.g., 37°C) add_enzyme->incubate read_absorbance Measure absorbance at 475 nm at timed intervals incubate->read_absorbance calculate_rate Calculate reaction rate read_absorbance->calculate_rate calculate_inhibition Determine % inhibition calculate_rate->calculate_inhibition determine_ic50 Calculate IC50 value calculate_inhibition->determine_ic50 Apoptosis_Signaling_Pathway Hypothesized Apoptosis Induction by Pyranone Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyranone Pyranone Derivative Mitochondria Mitochondria Pyranone->Mitochondria Stress signal Death_Receptor Death Receptor Pyranone->Death_Receptor Possible interaction Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK_Inhibition_Pathway Hypothesized CDK Inhibition by Pyranone Derivatives Pyranone Pyranone Derivative CDK2_CyclinE CDK2/Cyclin E Complex Pyranone->CDK2_CyclinE Inhibition Cell_Cycle_Arrest G1/S Phase Arrest Pyranone->Cell_Cycle_Arrest G1_Phase G1 Phase CDK2_CyclinE->G1_Phase Required for progression CDK2_CyclinE->Cell_Cycle_Arrest S_Phase S Phase (DNA Replication) G1_Phase->S_Phase Progression

References

An In-depth Technical Guide to 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Scaffold: 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid, serves as a pivotal scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and diverse biological activities, including its potential as an anticancer, antibacterial, and antifungal agent. Detailed experimental protocols and an analysis of its mechanism of action are presented to facilitate further research and drug development.

Synthesis of the Core and its Derivatives

The foundational molecule, this compound, is synthesized from the readily available starting material, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid. The primary transformation involves the chlorination of the hydroxymethyl group at the C2 position.

Subsequent modifications of the chloromethyl group allow for the creation of a diverse library of analogs. A common derivatization strategy is the nucleophilic substitution of the chlorine atom with various amines, thiols, or other nucleophiles, leading to the formation of aminomethyl, thiomethyl, or other substituted derivatives, respectively.

Experimental Protocol: Synthesis of this compound from Kojic Acid

This protocol outlines the synthesis of the core compound, often referred to as kojyl chloride.

Materials:

  • 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)

  • Triethylamine (optional, as a base)

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Distilled water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve kojic acid in an anhydrous organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1-1.3 equivalents) to the stirred solution. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their antiglioma, antibacterial, and antifungal properties.

Antiglioma Activity

Certain derivatives have shown promising activity against glioma cell lines. The mechanism is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Compound IDCell LineIC₅₀ (µM)Reference
4a HT10801.43[1][2]
4a U874.6[1][2]
4j Primary patient-derived glioblastoma cellsPotent EC₅₀[3]
Antibacterial and Antifungal Activity

The pyranone scaffold is also a promising framework for the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
4h Candida albicans-[4]
4i Candida albicans-[4]
4l P. aeruginosa≤250
4m S. typhimurium≤500
4m S. pneumoniae≤500

Note: A dash (-) indicates that the compound showed activity, but a specific MIC value was not provided in the referenced search result.

Key Experimental Protocols in Biological Evaluation

Detailed and standardized protocols are essential for the accurate assessment of the biological activities of these compounds.

Antiglioma Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Glioma cell lines (e.g., U87, HT1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Antibacterial/Antifungal Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds serially diluted in the broth

  • Inoculum of the microorganism adjusted to a standard concentration

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay: Crystal Violet Staining

This method quantifies the total biofilm biomass.

Materials:

  • Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium

  • 96-well flat-bottom microtiter plates

  • Test compounds

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or another suitable solvent

  • Microplate reader

Procedure:

  • Grow the bacterial culture overnight.

  • Dilute the culture and add it to the wells of a 96-well plate containing different concentrations of the test compounds.

  • Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).

  • After incubation, discard the planktonic cells and wash the wells gently with water or PBS.

  • Stain the adherent biofilm with crystal violet solution for 15-20 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Antiglioma Signaling Pathway

Derivatives of 4H-pyran-4-one have been shown to inhibit the growth of glioma cells by targeting key oncogenic signaling pathways. One such pathway is the PI3K/AKT pathway, which is frequently hyperactivated in gliomas and plays a central role in cell proliferation, survival, and resistance to therapy.[3]

Antiglioma_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT/PKB PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Pyranone Pyrano[2,3-c]pyrazole Derivative (e.g., 4j) Pyranone->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrano[2,3-c]pyrazole derivatives in glioma cells.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Bacterial biofilm formation is often regulated by a cell-to-cell communication system called quorum sensing (QS). In Pseudomonas aeruginosa, the las and rhl systems are two major QS circuits. Pyranone derivatives have been shown to interfere with these systems, thereby inhibiting biofilm formation.[5]

Quorum_Sensing_Inhibition cluster_las las System cluster_rhl rhl System LasI LasI HSL_las 3-oxo-C12-HSL (Autoinducer) LasI->HSL_las Synthesizes LasR LasR HSL_las->LasR Binds to Virulence_las Virulence Genes (e.g., lasB) LasR->Virulence_las Activates RhlI RhlI LasR->RhlI Activates HSL_rhl C4-HSL (Autoinducer) RhlI->HSL_rhl Synthesizes RhlR RhlR HSL_rhl->RhlR Binds to Virulence_rhl Virulence Genes (e.g., rhlA) RhlR->Virulence_rhl Activates Pyranone Pyranone Derivative Pyranone->LasR Inhibits binding of autoinducer

Caption: Inhibition of the las and rhl quorum sensing systems in P. aeruginosa by pyranone derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as antiglioma, antibacterial, and antifungal agents warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of these versatile molecules. The detailed protocols and mechanistic insights offered herein are intended to accelerate the discovery and development of novel therapeutics based on the pyranone core.

References

Spectroscopic Profile of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Compound Identification

IUPAC Name This compound
Synonyms Chlorokojic acid
CAS Number 7559-81-1[1][2]
Molecular Formula C₆H₅ClO₃[3]
Molecular Weight 160.56 g/mol [3]
Chemical Structure Chemical Structure of this compound

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.10s1H-OH
8.13s1HH-6
6.61s1HH-3
4.67s2H-CH₂Cl

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppmAssignment
173.3C-4
164.2C-2
145.8C-5
140.1C-6
112.9C-3
43.1-CH₂Cl

Solvent: DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignment
3267BroadO-H stretch
1645StrongC=O stretch (γ-pyrone)
1618StrongC=C stretch
1215StrongC-O stretch
862MediumC-H out-of-plane bend
750MediumC-Cl stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: ESI-MS Fragmentation Data

m/zIon
161.0[M+H]⁺
158.9[M-H]⁻

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using a PerkinElmer Spectrum One FTIR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an Agilent 1100 series LC/MSD Trap system with an electrospray ionization (ESI) source. The analysis was conducted in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound is illustrated below. This process ensures the unambiguous identification and structural elucidation of the molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR FTIR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (ESI-MS) Purification->MS Sample Preparation Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure Final_Report Comprehensive Technical Report Structure->Final_Report Documentation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic data and methodologies essential for the accurate characterization of this compound. For further in-depth analysis or application-specific studies, it is recommended to consult the primary research literature.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one from Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a valuable derivative of kojic acid. This compound, also known as chlorokojic acid, serves as a key intermediate in the development of novel therapeutic agents and other biologically active molecules.[1][2][3] This document outlines the prevalent synthetic methodology, detailed experimental protocols, and key characterization data.

Introduction

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone produced by several species of fungi.[1][4] Its versatile chemical structure makes it an attractive starting material for the synthesis of a wide range of derivatives with significant biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The targeted chlorination of the primary hydroxyl group of kojic acid yields this compound, a modification that enhances its utility as a synthetic building block.[1]

Synthetic Pathway

The primary route for the synthesis of this compound from kojic acid involves the selective chlorination of the primary alcohol at the C-2 position. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow KojicAcid Kojic Acid Reaction Chlorination Reaction KojicAcid->Reaction ChlorinatingAgent Thionyl Chloride (SOCl₂) in Organic Solvent ChlorinatingAgent->Reaction Workup Reaction Work-up (Concentration, Extraction, Washing) Reaction->Workup Purification Purification (Crystallization) Workup->Purification FinalProduct 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Purification->FinalProduct Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products KojicAcid Kojic Acid R-CH₂OH Chlorosulfite Chlorosulfite Ester R-CH₂-O-S(=O)Cl KojicAcid:p->Chlorosulfite Nucleophilic attack by alcohol on sulfur ThionylChloride Thionyl Chloride S(=O)Cl₂ ThionylChloride->Chlorosulfite ChlorokojicAcid This compound R-CH₂Cl Chlorosulfite->ChlorokojicAcid:p SNi or SN2 attack by Cl⁻ SO2 Sulfur Dioxide SO₂ Chlorosulfite->SO2 HCl Hydrogen Chloride HCl Chlorosulfite->HCl

References

Chlorokojic Acid: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorokojic acid, a derivative of the fungal metabolite kojic acid, serves as a valuable building block in synthetic organic chemistry.[1][2] Its chemical structure, featuring a reactive chloromethyl group, makes it a key intermediate for the synthesis of a variety of derivatives with potential biological activities, including antimicrobial, antifungal, and anticonvulsant properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure and a detailed protocol for the synthesis of chlorokojic acid.

Chemical Structure

Chlorokojic acid is systematically named 2-(chloromethyl)-5-hydroxypyran-4-one.[4] Its chemical properties are summarized in the table below.

IdentifierValue
IUPAC Name 2-(chloromethyl)-5-hydroxypyran-4-one[4]
Molecular Formula C6H5ClO3[4]
Molecular Weight 160.56 g/mol [5]
Canonical SMILES O=C1C=C(OC=C1O)CCl[6]
InChI Key WSVIQCQIJLDTEK-UHFFFAOYSA-N[6]
CAS Number 7559-81-1[4]

Synthesis of Chlorokojic Acid

The primary and most widely reported method for the synthesis of chlorokojic acid is through the chlorination of its precursor, kojic acid.[1][7] This reaction specifically targets the primary hydroxyl group at the 2-position of the pyranone ring.

Synthesis Workflow

Synthesis_Workflow Kojic_Acid Kojic Acid Reaction Chlorination Reaction Kojic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction Solvent Organic Solvent (e.g., Chloroform) Solvent->Reaction Chlorokojic_Acid Chlorokojic Acid Reaction->Chlorokojic_Acid Stirring at Room Temperature

Caption: Synthesis of Chlorokojic Acid from Kojic Acid.

Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature for the chlorination of kojic acid using thionyl chloride.[8][9]

Materials:

  • Kojic acid

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 50g of kojic acid in 300mL of chloroform.

  • Addition of Thionyl Chloride: At room temperature (25 °C), add 50.2g of thionyl chloride to the solution.[9] It is recommended to use 1 to 1.3 equivalents of thionyl chloride per equivalent of kojic acid.[9]

  • Reaction: Stir the mixture vigorously for 4-8 hours at room temperature.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer twice with dilute hydrochloric acid and then three times with distilled water. Separate the organic layer, dry it, and concentrate it under reduced pressure.[9]

  • Isolation: The resulting precipitate is filtered and washed with acetone to afford chlorokojic acid as a white solid.[8]

Quantitative Data
ParameterValueReference
Yield 76% - 85%[2][8]
Melting Point 166-167 °C[2]
Reactant Ratio 1 - 1.3 eq. of Thionyl Chloride per 1 eq. of Kojic Acid[9]
Reaction Temperature Room Temperature (approx. 25 °C)[8][9]
Reaction Time 4 - 8 hours[8][9]

Biological Activity and Signaling Pathways

While numerous derivatives of chlorokojic acid have been synthesized and evaluated for a range of biological activities, including antimicrobial, antiviral, and antitumor effects, there is a notable lack of information in the scientific literature regarding the specific signaling pathways directly modulated by chlorokojic acid itself.[3] One study on a derivative of chlorokojic acid indicated an activation of the p53 apoptotic pathway in MCF-7 breast cancer cells.[10] However, further research is required to elucidate the direct molecular targets and mechanisms of action of the parent chlorokojic acid. The precursor molecule, kojic acid, has been shown to act as an inducer of macrophage activation.[11]

Conclusion

Chlorokojic acid is a readily synthesized and important intermediate in medicinal chemistry. Its well-defined chemical structure and the straightforward, high-yielding synthesis from kojic acid make it an accessible starting material for the development of novel compounds with therapeutic potential. Future research should focus on elucidating the specific biological targets and signaling pathways of chlorokojic acid to better understand its potential pharmacological applications.

References

Potential Therapeutic Applications of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid also known as chlorokojic acid, represents a versatile scaffold with significant potential for therapeutic applications. While direct and extensive biological data on this core compound is limited in publicly available literature, a growing body of research on its derivatives highlights a broad spectrum of pharmacological activities. These activities, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, underscore the promise of the 4H-pyran-4-one core in drug discovery and development. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound, drawing insights from studies on its closely related analogues. It aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this chemical entity.

Introduction

This compound (Figure 1) is a synthetic compound derived from kojic acid, a naturally occurring pyranone produced by several species of fungi.[1] The introduction of a chloromethyl group at the 2-position of the pyran ring is a key structural modification that has been shown to impart distinct biological properties.[1] The 4H-pyran-4-one scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This guide will delve into the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives.

Figure 1: Chemical Structure of this compound

Synthesis

The synthesis of this compound is typically achieved through the chlorination of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] A common synthetic route involves the reaction of kojic acid with a chlorinating agent such as thionyl chloride.

Further derivatization, particularly the synthesis of Mannich bases, has been a primary strategy to explore and enhance the biological activities of the chlorokojic acid scaffold. These reactions typically involve the reaction of this compound with formaldehyde and a secondary amine, such as substituted piperazines or piperidines.[1][2]

Synthesis_of_Chlorokojic_Acid_Derivatives Kojic_Acid Kojic Acid Chlorokojic_Acid This compound Kojic_Acid->Chlorokojic_Acid Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Chlorokojic_Acid Mannich_Base_Derivatives Mannich Base Derivatives Chlorokojic_Acid->Mannich_Base_Derivatives Mannich Reaction Formaldehyde_Amine Formaldehyde + Secondary Amine Formaldehyde_Amine->Mannich_Base_Derivatives

Diagram 1: Synthesis of this compound and its Mannich base derivatives.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from the diverse biological activities reported for its derivatives. These applications are primarily centered around its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant antimicrobial and antifungal activities.[1][2] Mannich base derivatives, in particular, have shown potent activity against a range of bacteria and fungi.

Quantitative Data:

Derivative ClassOrganismMIC (µg/mL)Reference
Mannich BasesBacillus subtilis1-2[2]
Mannich BasesStaphylococcus aureus1-2[2]
Mannich BasesEscherichia coliSignificant Activity[2]
Mannich BasesPseudomonas aeruginosaSignificant Activity[2]
Mannich BasesKlebsiella pneumoniaeSignificant Activity[2]
Mannich BasesAcinetobacter baumanniiSignificant Activity[2]
Mannich BasesCandida albicans4-8[2]
Mannich BasesCandida parapsilosis4-8[2]
Mannich BasesMicrosporum gypseum-[1]
Mannich BasesTrichophyton mentagrophytes-[1]
Mannich BasesEpidermophyton floccosum-[1]
Mannich BasesMycobacterium tuberculosis8-32[1]
Mannich BasesMycobacterium avium4-32[1]

Experimental Protocols:

  • Antimicrobial Susceptibility Testing (Broth Microdilution): The minimum inhibitory concentration (MIC) is determined by preparing serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.[3]

Antimicrobial_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Diagram 2: General workflow for antimicrobial susceptibility testing using the broth microdilution method.
Anticancer Activity

The 4H-pyran-4-one scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of kojic acid and chlorokojic acid have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results.[4][5]

Quantitative Data:

Compound/DerivativeCell LineIC50 (µM)Reference
Kojic Acid Derivative (Compound 9)A375 (Melanoma)71.27[6]
Kojic Acid Derivative (Compound 1)A375 (Melanoma)73.74[6]
Mannich Base of Kojic AcidA375 (Melanoma)11.26 - 68.58[4]
Kojic AcidHCT-116 (Colon)More effective than on HeLa and MCF7[7]
Kojic AcidHepG2 (Liver)More effective than on HeLa and MCF7[7]

Experimental Protocols:

  • MTT Assay for Cytotoxicity: This colorimetric assay assesses cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of test compound seed_cells->treat_cells incubate_cells Incubate for a defined period treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Diagram 3: General workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity

The anti-inflammatory potential of 4H-pyran-4-one derivatives is an emerging area of interest. Studies on related compounds, such as chlorogenic acid and other pyranone derivatives, suggest that a key mechanism of action may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Signaling Pathway:

NFkB_Inhibition cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p Phosphorylated IκB IkB->NFkB_p NFkB NF-κB NFkB_active Active NF-κB NFkB_p->NFkB_active Degradation of IκB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Pyranone This compound (and derivatives) Pyranone->IKK Inhibition

Diagram 4: Postulated inhibition of the NF-κB signaling pathway by 4H-pyran-4-one derivatives.

Experimental Protocols:

  • In Vivo Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute anti-inflammatory activity. An inflammatory agent (carrageenan) is injected into the paw of the animal, inducing edema. The test compound is administered prior to the carrageenan injection, and the paw volume is measured at various time points to assess the reduction in swelling compared to a control group.[4]

Conclusion and Future Directions

This compound presents a promising chemical scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound is not extensively documented, the significant antimicrobial, anticancer, and potential anti-inflammatory activities of its derivatives strongly suggest its therapeutic potential. Future research should focus on a more thorough investigation of the biological activities of this compound itself to establish a baseline for structure-activity relationship studies. Elucidation of its specific molecular targets and mechanisms of action will be crucial for its advancement as a drug lead. The development of more diverse libraries of derivatives, coupled with high-throughput screening, could unlock the full therapeutic potential of this versatile pyranone scaffold.

References

An In-depth Technical Guide to the Antimicrobial Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, is a derivative of kojic acid, a naturally occurring pyranone produced by several species of fungi. While kojic acid itself exhibits a range of biological activities, its derivatives, including chlorokojic acid, have been synthesized and investigated for enhanced pharmacological properties. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound and its derivatives, focusing on their activity against a spectrum of bacteria and fungi. The guide summarizes available quantitative antimicrobial data, details relevant experimental protocols, and visually represents experimental workflows and proposed mechanisms of action.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum antimicrobial activity. Pyranone derivatives, a class of heterocyclic compounds, have emerged as promising scaffolds in drug discovery due to their diverse biological activities. This compound, a halogenated derivative of kojic acid, has been a focal point of such research. This document serves as a technical resource for professionals in the fields of microbiology, medicinal chemistry, and drug development, offering a detailed examination of the antimicrobial characteristics of this compound and its analogues.

Antimicrobial Activity: Quantitative Data

While specific quantitative antimicrobial data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have reported the Minimum Inhibitory Concentrations (MICs) of its derivatives. These derivatives often feature modifications at the chloromethyl position, leading to a range of antimicrobial potencies. The following tables summarize the reported MIC values for various derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of this compound Derivatives (Mannich Bases)

Compound/DerivativeBacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Klebsiella pneumoniae (µg/mL)Acinetobacter baumannii (µg/mL)
Derivative Series 1 1-21-2----
Derivative 3 --Significant ActivitySignificant ActivitySignificant ActivitySignificant Activity
Derivative 5 --Significant ActivitySignificant ActivitySignificant ActivitySignificant Activity
Derivative 6 --Significant ActivitySignificant ActivitySignificant ActivitySignificant Activity

Note: Specific MIC values for derivatives 3, 5, and 6 against Gram-negative bacteria were described as "significant activity" without precise numerical data in the cited literature.

Table 2: Antifungal Activity of this compound Derivatives (Mannich Bases)

Compound/DerivativeCandida albicans (µg/mL)Candida parapsilosis (µg/mL)
Derivative Series 1 4-84-8

The data indicates that derivatives of this compound exhibit potent activity against Gram-positive bacteria and notable antifungal activity.[1][2] The activity against Gram-negative bacteria appears to be more variable and derivative-specific.

Experimental Protocols

The determination of the antimicrobial activity of this compound and its derivatives is primarily achieved through standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without the test compound)

  • Negative control (broth only)

  • Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate using the appropriate broth. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the test compound and the positive control wells are inoculated with 100 µL of the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for most bacteria, or at a temperature and duration suitable for the growth of the specific fungus being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates (e.g., 37°C for 24h) C->D E Read results and determine MIC (lowest concentration with no visible growth) D->E Mechanism_of_Action A This compound B Microbial Cell Membrane A->B Interaction C Increased Membrane Permeability B->C D Leakage of Intracellular Components (Ions, Nucleotides, Proteins) C->D E Disruption of Cellular Functions D->E F Cell Death E->F

References

Antiglioma Activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiglioma activity of derivatives of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a class of compounds showing promise in the field of oncology. While direct research on the antiglioma properties of the parent compound is limited, this paper will focus on closely related and well-studied derivatives, particularly those of 5-hydroxy-2-methyl-4H-pyran-4-one, to extrapolate potential mechanisms and therapeutic strategies.

Introduction to 4H-Pyran-4-one Derivatives in Glioma Treatment

Gliomas are highly aggressive and invasive brain tumors with limited effective treatment options. The unique chemical scaffold of 4H-pyran-4-one, a derivative of kojic acid, has garnered significant interest for its diverse biological activities, including anticancer properties. These compounds are being explored for their potential to inhibit tumor growth, proliferation, and migration. A key area of investigation is their role as scavengers of oncometabolites like D-2-hydroxyglutarate (D-2HG), which is found in high levels in a significant percentage of grade II gliomas and is implicated in cancer initiation.[1][2]

Quantitative Data on Antiglioma Activity

While specific data on this compound in glioma is not extensively available, studies on the closely related 5-hydroxy-2-methyl-4H-pyran-4-one derivatives provide valuable insights into their potential efficacy. The following tables summarize the key quantitative findings from preclinical studies.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 4a (a 5-hydroxy-2-methyl-4H-pyran-4-one derivative) HT1080 (human fibrosarcoma, often used in glioma studies)1.43 ± 0.2[3]
U87 (human glioblastoma)4.6 ± 0.3[3]
2-chloromethyl-5-hydroxy-4-pyranone L1210 (murine leukemia)20[4]

Table 1: In Vitro Anti-proliferative Activity of 4H-Pyran-4-one Derivatives

AssayCell LinesCompoundConcentrationResultsReference
d-2HG Production Inhibition HT1080Compound 4a1 µM86.3% inhibition[3][5]
Colony Formation Inhibition U87 and HT1080Compound 4a1 µMDramatic inhibitory effects[3][5]
Migration Inhibition U87 and HT1080Compound 4aNot specifiedSignificant inhibitory effects[3]

Table 2: Functional Effects of a Lead 5-hydroxy-2-methyl-4H-pyran-4-one Derivative (Compound 4a)

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 4H-pyran-4-one derivatives against glioma cells.

Synthesis of 5-hydroxy-2-methyl-4H-pyran-4-one Derivatives

A common synthetic route involves a microwave-assisted condensation reaction of allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) with various aldehydes in the presence of a catalyst like triethylenediamine (DABCO).[3]

Cell Culture

Human glioma cell lines, such as U87 and HT1080, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Seeding: Plate glioma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the test compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies, a measure of self-renewal and clonogenic potential.

  • Seeding: Seed a low density of glioma cells in 6-well plates.

  • Treatment: Treat the cells with the desired concentrations of the test compounds.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), with periodic changes of the treatment-containing medium.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as having >50 cells) in each well.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of compounds on cell migration.

  • Monolayer Culture: Grow glioma cells to a confluent monolayer in 6-well plates.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.

  • Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways and Mechanisms of Action

The antiglioma activity of 4H-pyran-4-one derivatives is believed to be multifactorial, involving the modulation of several key signaling pathways.

Inhibition of D-2-Hydroxyglutarate (D-2HG) Production

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in gliomas, leading to the accumulation of the oncometabolite D-2HG. D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[3] Certain 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have been shown to act as potent D-2HG scavengers, thereby reversing these oncogenic effects.[3]

D2HG_Inhibition mutant_IDH1 Mutant IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->D2HG converts alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) D2HG->Epigenetic_Alterations promotes Pyranone_Derivative 5-hydroxy-2-methyl-4H- pyran-4-one Derivative Pyranone_Derivative->D2HG scavenges Tumor_Growth Glioma Growth & Proliferation Epigenetic_Alterations->Tumor_Growth leads to

Mechanism of D-2HG Scavenging by Pyran-4-one Derivatives.
General Experimental Workflow for Antiglioma Drug Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of potential antiglioma compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Studies) Synthesis Synthesis of 4H-Pyran-4-one Derivatives Cell_Culture Glioma Cell Lines (e.g., U87, HT1080) Synthesis->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Colony_Formation Colony Formation Assay MTT_Assay->Colony_Formation Migration_Assay Migration Assay (Wound Healing) Colony_Formation->Migration_Assay Mechanism_Studies Mechanism of Action Studies (e.g., D-2HG measurement) Migration_Assay->Mechanism_Studies Animal_Models Orthotopic Glioma Animal Models Mechanism_Studies->Animal_Models Lead Compound Toxicity_Studies Toxicity & Pharmacokinetics Animal_Models->Toxicity_Studies

Preclinical Drug Discovery Workflow for Antiglioma Agents.
Potential Downstream Signaling Pathways

While the direct targets of this compound in glioma are yet to be fully elucidated, it is plausible that they modulate key signaling pathways known to be dysregulated in these tumors. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are central to glioma cell proliferation, survival, and invasion.[7][8] Future research should investigate the impact of these pyran-4-one derivatives on these critical oncogenic pathways.

Glioma_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Pyranone_Derivative 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Derivative Pyranone_Derivative->PI3K Potential Inhibition Pyranone_Derivative->Ras Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Invasion mTOR->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

References

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one as a Tyrosinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tyrosinase and Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of hyperpigmentation.

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Kojic Acid Analog

This compound shares the same 5-hydroxy-4H-pyran-4-one core structure as kojic acid, a widely used tyrosinase inhibitor in the cosmetics industry. The primary structural difference is the substitution of a chloromethyl group at the 2-position in place of the hydroxymethyl group in kojic acid. This structural similarity is the basis for postulating its activity as a tyrosinase inhibitor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7559-81-1[2]
Molecular Formula C₆H₅ClO₃[2]
Molecular Weight 160.56 g/mol [2]
IUPAC Name This compound[2]

Postulated Mechanism of Tyrosinase Inhibition

Based on the well-documented mechanism of kojic acid, this compound is likely to inhibit tyrosinase through chelation of the copper ions in the enzyme's active site. The α-hydroxy-ketone moiety in the pyranone ring is crucial for this activity. By binding to the copper ions, the inhibitor can block the binding of the natural substrate, L-tyrosine, thereby preventing the enzymatic cascade of melanin synthesis. This mode of action suggests that it may act as a competitive inhibitor.

cluster_enzyme Tyrosinase Active Site cluster_inhibitor This compound cluster_substrate Substrate Cu2+ Cu²⁺ His Histidine Residues Inhibitor O OH CH₂Cl Inhibitor:f0->Cu2+ Chelation Inhibitor:f1->Cu2+ Chelation L-Tyrosine L-Tyrosine L-Tyrosine->Cu2+ Binding (Blocked)

Postulated chelation of copper ions in the tyrosinase active site.

Quantitative Data on Related Compounds

While no specific IC50 or Ki values have been published for this compound, data for kojic acid and its derivatives provide a valuable reference point for its potential inhibitory potency. The inhibitory activity of kojic acid derivatives can be significantly influenced by the substituent at the 2-position.

Table 2: Tyrosinase Inhibitory Activity of Kojic Acid and Selected Derivatives

CompoundIC50 (µM)Inhibition TypeReference
Kojic Acid 16.69Competitive[3]
Compound 5c 0.0089Competitive[3]
Compound 5d 8.26Mixed-type[3]
Mulberrofuran G 6.35Competitive[4]

Note: Compounds 5c and 5d are hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives of cinnamic acid, demonstrating that modifications to the core structure can yield highly potent inhibitors.

Experimental Protocols for Evaluation

To ascertain the tyrosinase inhibitory activity of this compound, the following experimental protocols are recommended.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a standard method for screening potential tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound/kojic acid dilutions to respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to all wells.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of test compound and kojic acid B Prepare serial dilutions A->B C Add compound dilutions to 96-well plate B->C D Add phosphate buffer C->D E Add mushroom tyrosinase solution D->E F Pre-incubate at 37°C for 10 min E->F G Add L-DOPA solution to start reaction F->G H Measure absorbance at 475 nm (kinetic) G->H I Calculate reaction rates (V) H->I J Calculate % inhibition I->J

Workflow for the in vitro tyrosinase inhibition assay.

Enzyme Kinetics Study

To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic study should be performed.

Procedure:

  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • The pattern of the lines on the plot will indicate the type of inhibition.

Cellular Anti-Melanogenesis Assay

This assay evaluates the effect of the compound on melanin production in a cellular context.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

  • NaOH

Procedure:

  • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or kojic acid in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.

  • Assess cell viability using the MTT assay to ensure the observed effects are not due to cytotoxicity.

  • To measure melanin content, lyse the cells with NaOH and measure the absorbance of the lysate at 405 nm.

  • Normalize the melanin content to the total protein content of the cells.

Signaling Pathway of Melanogenesis

The regulation of melanogenesis is a complex process involving various signaling pathways. The primary pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-MSH, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.

α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes Production Inhibitor This compound Inhibitor->Tyrosinase Inhibits

Simplified signaling pathway of melanogenesis and the target of inhibition.

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, candidate for tyrosinase inhibition. Its structural similarity to kojic acid strongly suggests a potential for similar bioactivity. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to determine its IC50 value, mechanism of inhibition, and efficacy in cellular models of melanogenesis. Furthermore, structure-activity relationship studies of related analogs could lead to the development of novel and more potent tyrosinase inhibitors for dermatological and cosmetic applications. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this and other potential tyrosinase inhibitors.

References

Methodological & Application

Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive experimental protocol for the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis, which involves the chlorination of commercially available kojic acid, is a straightforward and efficient method for producing this versatile building block. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. Adherence to the detailed methodology and safety precautions outlined herein is crucial for the successful and safe execution of the synthesis.

Introduction

This compound, also known as chlorokojic acid, is a derivative of kojic acid, a naturally occurring pyrone. The presence of a reactive chloromethyl group makes it a key precursor for the synthesis of a wide range of derivatives with potential biological activities. The established method for its synthesis is the direct chlorination of the primary alcohol of kojic acid using thionyl chloride. This protocol details a reliable procedure for this transformation, including reaction setup, work-up, purification, and characterization of the final product.

Experimental Protocol

The synthesis of this compound is achieved through the chlorination of kojic acid using thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
Kojic Acid (≥98%)ReagentSigma-Aldrich
Thionyl Chloride (≥99%)ReagentSigma-Aldrich
Chloroform (CHCl₃, ≥99%)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc, ≥99.5%)ACS GradeFisher Scientific
Hydrochloric Acid (HCl, dilute)ACS GradeVWR
Distilled Water (H₂O)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Equipment
  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 50.0 g of kojic acid in 300 mL of chloroform.[1]

  • Addition of Thionyl Chloride: To the stirred solution, add 50.2 g of thionyl chloride dropwise at 25 °C over a period of 30 minutes.[1]

  • Reaction: Stir the reaction mixture vigorously for 4 hours at 25 °C.[1]

  • Work-up:

    • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.[1]

    • Dissolve the resulting residue in ethyl acetate.[1]

    • Transfer the ethyl acetate solution to a separatory funnel and wash twice with dilute hydrochloric acid, followed by three washes with distilled water.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to obtain a crystalline solid.

Characterization Data
ParameterValueReference
Chemical Formula C₆H₅ClO₃
Molecular Weight 160.56 g/mol
Appearance White to off-white crystalline solid
Melting Point 166-167 °C[2]
Yield ~76%[2]

Spectroscopic Data:

  • ¹³C NMR: The characteristic chemical shift for the chloromethyl carbon (-C H₂Cl) is expected in the range of 41.02-42.09 ppm. The carbonyl carbon (C =O) of the pyranone ring is expected in the range of 161.06-161.93 ppm.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction generates hydrogen chloride gas, which is corrosive. Ensure the reaction setup is properly vented to a scrubbing system or a fume hood.

  • Chloroform is a suspected carcinogen and should be handled with care in a fume hood.

  • Always follow standard laboratory safety procedures.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is high-yielding and utilizes readily available starting materials and reagents. The provided characterization data will aid in the verification of the final product. This versatile intermediate can be used in a variety of downstream applications for the development of new chemical entities.

References

Application Notes & Protocols: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate derived from kojic acid, and its subsequent conversion into a variety of derivatives. This compound, also known as kojyl chloride, serves as a versatile electrophile for introducing the kojic acid scaffold to nucleophiles such as alcohols, thiols, and amines. The resulting derivatives are of significant interest in medicinal chemistry and materials science due to the biological activities and metal-chelating properties associated with the 5-hydroxy-4-pyranone core.[1][2][3] This guide includes a general workflow, step-by-step experimental procedures, and tabulated data for yields and reaction conditions to aid researchers in the efficient synthesis and exploration of this compound class.

General Synthetic Workflow

The synthesis of this compound derivatives is typically a two-step process. The first step involves the chlorination of the primary alcohol of commercially available kojic acid to form the reactive intermediate, this compound. The second step is a nucleophilic substitution reaction where the chloride is displaced by various nucleophiles to yield the final derivatives.

G cluster_derivatives Nucleophiles (R-Nu) KojicAcid Kojic Acid (5-hydroxy-2-(hydroxymethyl) -4H-pyran-4-one) Chlorination 2-(Chloromethyl)-5-hydroxy -4H-pyran-4-one KojicAcid->Chlorination Step 1: Chlorination (e.g., Thionyl Chloride) sub_point Chlorination->sub_point Step 2: Nucleophilic Substitution Derivatives Target Derivatives Alcohols Alcohols (R-OH) sub_point->Alcohols Ether Linkage Thiols Thiols (R-SH) sub_point->Thiols Thioether Linkage Amines Amines (R-NH2) sub_point->Amines Amine Linkage Other Other Nucleophiles sub_point->Other Misc. Alcohols->Derivatives Thiols->Derivatives Amines->Derivatives Other->Derivatives

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Kojyl Chloride)

This protocol describes the conversion of kojic acid to its chloromethyl derivative, a crucial intermediate for further derivatization. The reaction utilizes thionyl chloride as the chlorinating agent.[4]

Materials:

  • Kojic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.1 - 1.5 eq)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Rotary evaporator

Procedure:

  • Suspend kojic acid (1.0 eq) in an anhydrous organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) to the stirred suspension dropwise over 15-30 minutes. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux (40-50 °C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step after drying under a vacuum.

Protocol 2: Synthesis of Derivatives via Nucleophilic Substitution

This general protocol outlines the reaction of this compound with various nucleophiles. Specific examples for different classes of nucleophiles are provided below.

General Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, Acetonitrile, or DMF).

  • Add the desired nucleophile (1.0 - 1.2 eq).

  • Add a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), 1.1 - 1.5 eq) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC) until the starting material is consumed.

  • Upon completion, perform an aqueous work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

2A. Synthesis of Ether Derivatives (Reaction with Alcohols) [5]

  • Nucleophile: Alcohol or Phenol (R-OH)

  • Base: A stronger base like sodium hydride (NaH) may be required to first deprotonate the alcohol. The reaction should be conducted under anhydrous conditions.

  • Example: In a flask, sodium hydride (1.1 eq) is added to a solution of the desired alcohol (1.1 eq) in anhydrous THF at 0 °C. After stirring for 30 minutes, a solution of this compound (1.0 eq) in THF is added, and the reaction is stirred until completion.

2B. Synthesis of Thioether Derivatives (Reaction with Thiols) [5][6]

  • Nucleophile: Thiol (R-SH)

  • Base: Standard bases like K₂CO₃ or TEA are typically sufficient.

  • Example: To a solution of this compound (1.0 eq) and the desired thiol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq). Heat the mixture to 50-60 °C and stir for 4-12 hours.

2C. Synthesis of Amine Derivatives (Reaction with Amines) [7]

  • Nucleophile: Primary or Secondary Amine (R₁R₂NH)

  • Base: An excess of the amine nucleophile can often serve as the base, or an external base like TEA can be used.

  • Example: Dissolve this compound (1.0 eq) in DCM. Add the desired amine (2.2 eq) and stir the mixture at room temperature for 12-24 hours.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various derivatives from this compound. This data is compiled from various literature sources and is intended to be representative.

Derivative TypeNucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
Ether 4-MethoxyphenolK₂CO₃DMF801270-85
Thioether ThiophenolTEAAcetonitrile60685-95
Thioether S-glycosyl isothiouronium saltDBUDMFRT265-80[6]
Amine Pyridin-2-amine--100375-90[7]
Amine PiperidineK₂CO₃AcetonitrileReflux8~80
Phosphonate Ester Triethyl phosphite-TolueneReflux2460-75[5]

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The conditions provided are a general guideline.

Safety and Handling

  • Kojic Acid: Generally considered safe but may cause skin irritation in sensitive individuals.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • This compound: As a reactive alkylating agent, it should be handled with care as it is a potential irritant and sensitizer. Avoid inhalation and skin contact.

  • Bases (TEA, K₂CO₃, NaH): Handle with appropriate care. Sodium hydride (NaH) is highly flammable and reacts violently with water.

These protocols provide a foundational framework for synthesizing a diverse library of kojic acid derivatives for further study in drug discovery and materials science.

References

Application Notes: In Vitro Cytotoxicity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a compound of interest in drug discovery. The following application notes and protocols are intended to guide researchers in assessing the cytotoxic potential of this compound against various cancer cell lines.

Introduction

This compound belongs to the pyranone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Several derivatives of 4H-pyran-4-one have been investigated for their potential as anticancer agents.[1][2] Understanding the cytotoxic profile of this specific compound is a critical step in its evaluation as a potential therapeutic agent. This document outlines the use of the MTT assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.[3] An alternative protocol for the Lactate Dehydrogenase (LDH) assay is also provided, which measures membrane integrity to determine cytotoxicity.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[5]

Compound Information

Compound Name This compound
Synonyms Chlorokojic acid
CAS Number 7559-81-1
Molecular Formula C6H5ClO3
Molecular Weight 160.56 g/mol

Expected Cytotoxicity

Previous studies on pyranone derivatives have shown a range of cytotoxic activities against various cancer cell lines. For instance, some novel fused pyran derivatives have demonstrated IC50 values in the micromolar range against cell lines such as MCF7, A549, and HCT116.[6] Specifically, this compound has been reported to have an IC50 of 20 µM in L1210 murine leukemia cells. This information can be used as a starting point for designing the concentration range for cytotoxicity testing.

Experimental Workflow (MTT Assay)

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound add_compound Add serial dilutions of the compound to the wells prep_compound->add_compound prep_cells Culture and harvest cancer cells seed_cells Seed cells into a 96-well plate prep_cells->seed_cells seed_cells->add_compound incubate_treatment Incubate for 24, 48, or 72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Experimental Protocol: MTT Assay

1. Materials

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

2. Procedure

2.1. Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2.2. Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired test concentrations. A suggested starting range, based on the known IC50, is 1 µM to 100 µM.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Include the following controls:

    • Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used to dissolve the compound.

    • Untreated Control: Cells in complete medium only.

    • Blank: Wells containing medium only (no cells) for background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

2.3. MTT Assay

  • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

3. Data Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Alternative Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8]

LDH Assay Workflow

LDH_Workflow LDH Assay Experimental Workflow cluster_prep Preparation & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis seed_and_treat Seed cells and treat with compound (as in MTT protocol) collect_supernatant Collect supernatant from each well seed_and_treat->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate Incubate at room temperature add_reaction_mix->incubate add_stop_solution Add stop solution incubate->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity determine_ic50 Determine IC50 value calculate_cytotoxicity->determine_ic50

Caption: Workflow of the in vitro LDH cytotoxicity assay.

1. Materials

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Materials for cell culture and compound treatment as listed in the MTT assay protocol.

2. Procedure

  • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol (Sections 2.1 and 2.2).

  • Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Background Control: Medium only.

  • At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution (if provided in the kit) to each well.

3. Data Analysis

  • Measure the absorbance at 490 nm using a microplate reader.

  • Subtract the background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1880.07295.0
51.0250.06582.0
100.8130.05165.0
200.6250.04050.0
500.3130.02525.0
1000.1250.01510.0

Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (LDH Assay)

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.2000.0150
10.2300.0183.75
50.3500.02518.75
100.5200.03540.00
200.6800.04260.00
500.9200.05590.00
1000.9800.06097.50
Maximum Release1.0000.070100

Potential Signaling Pathway Involvement

Signaling_Pathway Potential Signaling Pathway compound 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage Induces apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_death Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

References

Application Notes and Protocols for Antimicrobial Assays Using 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its derivatives are a class of compounds that have garnered interest for their potential biological activities, including antimicrobial properties. The 4H-pyran-4-one scaffold is a key structural motif found in many natural products and synthetic compounds exhibiting a wide range of biological functions.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound against a variety of microbial pathogens.

The protocols outlined below describe two fundamental and widely accepted methods for antimicrobial susceptibility testing: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition.

Quantitative Data Summary

While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, studies on structurally similar 6-chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one derivatives have demonstrated significant antimicrobial activity. The following table summarizes representative MIC values for these related compounds to provide an expected range of activity.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Structurally Related 4H-Pyran-4-one Derivatives

MicroorganismTypeMIC Range (µg/mL)Reference
Bacillus subtilisGram-positive bacteria1 - 2[2]
Staphylococcus aureusGram-positive bacteria1 - 2[2]
Escherichia coliGram-negative bacteriaSignificant Activity[2]
Pseudomonas aeruginosaGram-negative bacteriaSignificant Activity[2]
Klebsiella pneumoniaeGram-negative bacteriaSignificant Activity[2]
Acinetobacter baumanniiGram-negative bacteriaSignificant Activity[2]
Candida albicansFungus (Yeast)4 - 8[2]
Candida parapsilosisFungus (Yeast)4 - 8[2]

Note: The data presented are for structurally similar compounds and should be used as a reference. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer (optional)

Protocol:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for its own antimicrobial activity.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

    • Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • Dispense 50 µL of the appropriate broth into all wells of a 96-well plate.

    • Add 50 µL of the serially diluted test compound to the corresponding wells.

    • The last two wells should serve as controls: a growth control (broth and inoculum) and a sterility control (broth only).

    • Within 15 minutes of its preparation, add 50 µL of the final inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains for testing

  • Sterile saline (0.85% NaCl) or PBS

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers

  • Sterile forceps

Protocol:

  • Preparation of Test Disks:

    • Prepare a solution of this compound of a known concentration in a suitable volatile solvent.

    • Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment before use. A solvent control disk should also be prepared.

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate the workflows for the described antimicrobial assays.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in Broth prep_compound->serial_dilution plate_setup Dispense Broth and Diluted Compound into 96-well Plate serial_dilution->plate_setup prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) final_inoculum Dilute to Final Inoculum Concentration prep_inoculum->final_inoculum inoculate Inoculate Wells with Microbial Suspension final_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_disks Prepare and Impregnate Paper Disks with Compound place_disks Place Disks on Inoculated Agar Surface prep_disks->place_disks prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Microbial Suspension prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate at 35-37°C for 16-24 hours place_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones interpret_results Correlate Zone Size with Antimicrobial Activity measure_zones->interpret_results

Caption: Workflow for the Agar Disk Diffusion Assay.

Potential Antimicrobial Mechanisms of Action

The precise signaling pathways affected by this compound in microbial cells are not well-elucidated. However, based on the known activities of other antimicrobial compounds and related pyran derivatives, several general mechanisms can be hypothesized. These include, but are not limited to, disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid or protein synthesis.

Potential_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Effects compound This compound cell_membrane Cell Membrane compound->cell_membrane cell_wall Cell Wall Synthesis compound->cell_wall protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis nucleic_acid Nucleic Acid Synthesis (DNA/RNA) compound->nucleic_acid enzyme Essential Enzymes compound->enzyme membrane_disruption Membrane Disruption, Loss of Potential cell_membrane->membrane_disruption synthesis_inhibition Inhibition of Macromolecule Synthesis cell_wall->synthesis_inhibition protein_synthesis->synthesis_inhibition nucleic_acid->synthesis_inhibition metabolic_disruption Metabolic Disruption enzyme->metabolic_disruption cell_death Bacteriostatic/Bactericidal Effect (Cell Death) membrane_disruption->cell_death synthesis_inhibition->cell_death metabolic_disruption->cell_death

Caption: Hypothesized Antimicrobial Mechanisms of Action.

References

Application of 5-Hydroxy-4H-Pyran-4-one Derivatives in Antiglioma Research: A Focus on D-2HG Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of 5-hydroxy-4H-pyran-4-one derivatives, specifically 6,6′-((4-(Benzyloxy)phenyl)methylene)bis(5-hydroxy-2-methyl-4H-pyran-4-one) (herein referred to as Compound 4a), as potential therapeutic agents against glioma. While research on 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is limited, Compound 4a serves as a well-documented analogue, demonstrating significant antiglioma activity through a novel mechanism of action.

Application Notes

Gliomas are highly aggressive and infiltrative brain tumors with a poor prognosis. A significant subset of gliomas, particularly lower-grade gliomas, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] High levels of D-2HG are implicated in cancer initiation and progression through epigenetic dysregulation.[2] Consequently, the inhibition of D-2HG production presents a promising therapeutic strategy for IDH1-mutant gliomas.

Compound 4a, a derivative of 5-hydroxy-2-methyl-4H-pyran-4-one, has emerged as a potent antiglioma agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the proliferation of glioma cell lines and suppressing the intracellular production of D-2HG.[1][2][3] Furthermore, this compound has been shown to impede key processes in glioma progression, including colony formation and cell migration.[1][3] These findings underscore the potential of the 5-hydroxy-4H-pyran-4-one scaffold as a foundation for the development of novel antiglioma therapeutics, particularly for IDH1-mutant tumors.

Mechanism of Action

The primary mechanism of action for Compound 4a in antiglioma research is the inhibition of intracellular D-2HG production.[1][2] By reducing the levels of this oncometabolite, Compound 4a is hypothesized to reverse the epigenetic alterations induced by D-2HG, thereby inhibiting tumor growth and progression. Additionally, halogenated derivatives of 5-hydroxy-4H-pyran-4-one have been shown to inhibit DNA, RNA, and protein synthesis in neoplastic cells, suggesting that compounds based on this scaffold may possess pleiotropic antitumor effects.[4]

Data Presentation

Table 1: In Vitro Efficacy of Compound 4a against Glioma Cell Lines
Cell LineIC50 (µM)Reference
HT10801.43[1][2]
U874.6[1][2]
Table 2: D-2HG Production Inhibition by Compound 4a
Cell LineCompound 4a Concentration (µM)D-2HG Inhibition Rate (%)Reference
Not Specified186.3[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Compound 4a on glioma cell lines.

Materials:

  • Glioma cell lines (e.g., U87, HT1080)

  • Complete growth medium (e.g., MEM or DMEM with 10% FBS)

  • Compound 4a

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.

  • Prepare serial dilutions of Compound 4a in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of glioma cells after treatment with Compound 4a.

Materials:

  • Glioma cell lines (e.g., U87, HT1080)

  • Complete growth medium

  • Compound 4a

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed 500 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Compound 4a or a vehicle control.

  • Incubate the plates for 10-14 days, changing the medium with the respective treatments every 2-3 days.

  • After the incubation period, wash the colonies twice with PBS.

  • Fix the colonies with methanol for 10 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of Compound 4a on the migratory ability of glioma cells.

Materials:

  • Glioma cell lines (e.g., U87, HT1080)

  • Complete growth medium

  • Compound 4a

  • 6-well plates

  • 200 µL pipette tip

Procedure:

  • Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of Compound 4a or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Intracellular D-2HG Measurement

This protocol is for quantifying the levels of D-2HG in glioma cells following treatment with Compound 4a. This can be achieved using commercially available colorimetric or fluorometric assay kits or by LC-MS.

Materials:

  • IDH1-mutant glioma cells

  • Compound 4a

  • D-2-Hydroxyglutarate Assay Kit (colorimetric or fluorometric) or access to LC-MS facility

  • Cell lysis buffer

  • Microcentrifuge

Procedure (using a commercial assay kit):

  • Plate IDH1-mutant glioma cells and treat with Compound 4a or a vehicle control for the desired duration.

  • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Prepare a standard curve using the provided D-2HG standard.

  • Add the cell lysates and standards to a 96-well plate.

  • Add the reaction mix from the kit to each well.

  • Incubate the plate as per the kit's protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the concentration of D-2HG in the samples from the standard curve and normalize to the protein concentration of the cell lysate.

Visualizations

Signaling_Pathway cluster_0 Mechanism of Action Compound_4a Compound 4a Mutant_IDH1 Mutant IDH1 Compound_4a->Mutant_IDH1 Inhibits D_2HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->D_2HG Produces Epigenetic_Dysregulation Epigenetic Dysregulation D_2HG->Epigenetic_Dysregulation Induces Glioma_Progression Glioma Progression Epigenetic_Dysregulation->Glioma_Progression Promotes

Caption: Proposed mechanism of action for Compound 4a in antiglioma therapy.

Experimental_Workflow cluster_1 In Vitro Antiglioma Evaluation A Glioma Cell Culture (U87, HT1080) B Treatment with Compound 4a A->B C Cell Viability Assay (MTT) B->C D Colony Formation Assay B->D E Cell Migration Assay (Wound Healing) B->E F D-2HG Measurement B->F G Data Analysis (IC50, Inhibition %) C->G D->G E->G F->G

Caption: Workflow for the in vitro evaluation of Compound 4a's antiglioma activity.

Logical_Relationship cluster_2 Therapeutic Effects of Compound 4a Inhibition_D2HG Inhibition of D-2HG Production Reduced_Viability Reduced Cell Viability Inhibition_D2HG->Reduced_Viability Reduced_Proliferation Reduced Long-Term Proliferation Inhibition_D2HG->Reduced_Proliferation Reduced_Migration Reduced Cell Migration Inhibition_D2HG->Reduced_Migration Antiglioma_Effect Overall Antiglioma Effect Reduced_Viability->Antiglioma_Effect Reduced_Proliferation->Antiglioma_Effect Reduced_Migration->Antiglioma_Effect

Caption: Logical relationship of Compound 4a's effects leading to antiglioma activity.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the structural elucidation and characterization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (CAS 7559-81-1), a key intermediate in medicinal chemistry and drug development. The following sections detail the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₅ClO₃[1][2][3]
Molecular Weight 160.56 g/mol [1][2][3]
CAS Number 7559-81-1[2][3]
Chemical Structure
Chemical structure of this compound

Spectroscopic Analysis Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

Note: Predicted chemical shifts (ppm) are relative to tetramethylsilane (TMS). The solvent is assumed to be CDCl₃.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8s1HH-6
~6.5s1HH-3
~5.5s1H-OH
~4.3s2H-CH₂Cl

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~175C-4 (C=O)
~165C-2
~145C-5
~140C-6
~115C-3
~45-CH₂Cl
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted FragmentRelative Intensity
160/162[M]⁺ (Molecular Ion)High (with isotopic pattern for Cl)
125[M-Cl]⁺Moderate
111[M-CH₂Cl]⁺Moderate
97[M-Cl-CO]⁺Moderate
69[C₄H₅O]⁺High
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (hydroxyl)
~3100C-H stretch (aromatic/vinylic)
~1650C=O stretch (α,β-unsaturated ketone)
~1600, ~1550C=C stretch (pyran ring)
~1250C-O stretch (ether)
~750C-Cl stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: Solvent is assumed to be ethanol.

Table 5: Predicted UV-Vis Absorption Data

λmax (nm)Molar Absorptivity (ε)Transition
~220~10,000π → π
~280~8,000n → π

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Solvent and Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation (if necessary):

    • Inject the sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

  • MS Acquisition:

    • The eluent from the GC is introduced into the EI source of the mass spectrometer.

    • Set the electron energy to 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak ([M]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Vis Spectroscopy

Objective: To determine the electronic transitions and establish a quantitative method for concentration determination.

Instrumentation: UV-Vis Spectrophotometer.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of known concentration of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to create a calibration curve if needed.

  • Data Acquisition:

    • Use a quartz cuvette.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolve in CDCl₃/DMSO-d₆) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Assignment, Integration) NMR_Processing->NMR_Analysis MS_Sample_Prep Sample Preparation (Dilute in Volatile Solvent) GC_Separation GC Separation (Optional) MS_Sample_Prep->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (m/z Detection) MS_Ionization->MS_Analysis MS_Data_Analysis Data Analysis (Molecular Ion, Fragmentation) MS_Analysis->MS_Data_Analysis Spectroscopic_Analysis_Workflow_2 cluster_IR IR Spectroscopy Workflow cluster_UV UV-Vis Spectroscopy Workflow IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Acquisition FTIR Data Acquisition (4000-400 cm⁻¹) IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis UV_Sample_Prep Sample Preparation (Serial Dilutions in EtOH) UV_Acquisition Absorbance Scan (200-400 nm) UV_Sample_Prep->UV_Acquisition UV_Analysis Data Analysis (λmax, Molar Absorptivity) UV_Acquisition->UV_Analysis

References

High-performance liquid chromatography (HPLC) method for 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one has been developed for researchers, scientists, and professionals in drug development. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and reproducible quantification of this compound.

Application Note: HPLC Analysis of this compound

Introduction

This compound, a derivative of kojic acid, is a compound of interest in pharmaceutical and chemical research. A reliable analytical method is crucial for its quantification in various matrices for purity assessment, stability studies, and quality control. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is based on established protocols for the analysis of the structurally similar compound, kojic acid.[1][2][3]

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water with an acidic modifier.[4][5] This setup allows for the effective separation of this compound from potential impurities. Detection is achieved using a UV detector, as the pyranone ring system exhibits strong absorbance in the ultraviolet region.[1][6]

Experimental

Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid (HPLC grade).[4]

  • Reference standard of this compound (purity ≥95%).

Protocols

1. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% (v/v) formic acid in water.

    • The mobile phase consists of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • The recommended starting condition is an isocratic elution with a ratio of 80:20 (A:B). This can be optimized based on the initial results.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve it in a 10 mL volumetric flask with methanol or a mixture of methanol and water (50:50).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • Solid Samples:

    • Accurately weigh a known amount of the powdered sample.

    • Extract the analyte with a suitable solvent (e.g., methanol) by sonication or vortexing.[7]

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Liquid Samples (e.g., from a reaction mixture):

    • Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water with 0.1% Formic Acid (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 275 nm
Run Time 10 minutes

4. Data Analysis and Quantification

  • Calibration Curve:

    • Inject the series of working standard solutions.

    • Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.[6]

  • Quantification of Unknown Samples:

    • Inject the prepared unknown samples.

    • Determine the peak area of the analyte.

    • Calculate the concentration of this compound in the sample using the calibration curve equation.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical but realistic method validation parameters for the HPLC analysis of this compound, based on typical performance for similar analytes.[5][7][8]

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time (RT) Approximately 5.5 min

Visualizations

Experimental Workflow Diagram

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatographic_Run Chromatographic Run HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification G Figure 2: Logical Steps in HPLC Method Development Analyte_Properties Analyte Properties (Structure, Polarity, UV Absorbance) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Detector_Settings Detector Settings (Wavelength) Analyte_Properties->Detector_Settings Mobile_Phase_Optimization Mobile Phase Optimization (Solvent Ratio, pH) Column_Selection->Mobile_Phase_Optimization Method_Validation Method Validation (Linearity, Precision, Accuracy) Mobile_Phase_Optimization->Method_Validation Detector_Settings->Method_Validation Final_Method Final HPLC Method Method_Validation->Final_Method

References

Application Notes and Protocols for Cell Culture Studies with 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a derivative of kojic acid, a naturally occurring pyranone.[1] Kojic acid and its derivatives have garnered significant interest in biomedical research due to their diverse biological activities, including anticancer, antimitotic, and melanogenesis-inhibiting properties.[2][3][4] This document provides detailed application notes and experimental protocols for conducting cell culture studies to investigate the biological effects of this compound.

Chemical Properties

PropertyValue
CAS Number 7559-81-1[5]
Molecular Formula C₆H₅ClO₃[5]
Molecular Weight 160.56 g/mol [5]
Synonyms Chlorokojic acid

Biological Activity

Studies on halogen derivatives of kojic acid, including this compound, have demonstrated inhibitory effects on neoplastic cell growth.[1] Research has shown that this compound can inhibit the synthesis of DNA, RNA, and proteins in cancer cell lines such as murine leukemia (L1210) and rat pituitary (GH4C1) cells.[1] While specific data for this compound is limited, related pyranone derivatives have been shown to induce apoptosis and modulate cell cycle progression in various cancer cell lines.[6][7]

Postulated Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on studies of similar compounds, its anticancer effects may be attributed to the induction of apoptosis through mitochondria-dependent pathways.[7] This can involve the activation of caspases, alteration of Bcl-2 family protein expression, and release of pro-apoptotic factors from mitochondria.[7][8] Furthermore, many bioactive compounds exert their effects through modulation of key signaling pathways. The NF-κB pathway, a central regulator of inflammation, cell survival, and proliferation, is a potential target.[9][10] While direct evidence is pending, it is hypothesized that this compound may influence the NF-κB signaling cascade.

G Postulated Signaling Pathway of this compound Compound 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces mitochondrial stress NFkB_Pathway NF-κB Pathway Inhibition? Cell->NFkB_Pathway Potential Target Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis->Proliferation_Inhibition NFkB_Pathway->Proliferation_Inhibition

Caption: Postulated mechanism of action for this compound.

Quantitative Data Summary

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes IC₅₀ values for related kojic acid and pyran derivatives to provide a reference for expected potency.

CompoundCell LineAssayIC₅₀ (µM)Reference
Kojic acid derivativeA375 (Melanoma)SRB Assay11.26 - 68.58[4]
5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a)HT1080 (Glioma)Not Specified1.43[8]
5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a)U87 (Glioma)Not Specified4.6[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[2][11]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., L1210, GH4C1, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

G MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_Cells 4. Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound 3. Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate_Exposure 5. Incubate (24-72h) Treat_Cells->Incubate_Exposure Add_MTT 6. Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h 7. Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer 8. Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance 9. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the steps for detecting changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) by Western blotting.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in protein lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

G Western Blot Workflow for Apoptosis Proteins cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_gel Electrophoresis & Transfer Cell_Lysis 1. Cell Lysis Protein_Quant 2. Protein Quantification Cell_Lysis->Protein_Quant Denaturation 3. Protein Denaturation Protein_Quant->Denaturation SDS_PAGE 4. SDS-PAGE Denaturation->SDS_PAGE Blocking 6. Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Transfer 5. Protein Transfer SDS_PAGE->Transfer Transfer->Blocking

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a derivative of kojic acid, a well-established inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in cosmetics and medicine.[1] Kojic acid and its derivatives are known to inhibit tyrosinase through various mechanisms, including competitive, non-competitive, and mixed-type inhibition, primarily by chelating the copper ions in the enzyme's active site.[3][4][5] Understanding the specific inhibition kinetics of novel derivatives like this compound is crucial for the development of new and more effective therapeutic and cosmetic agents.

Quantitative Data Summary

The following table summarizes the enzyme inhibition kinetic data for various kojic acid derivatives against mushroom tyrosinase. This data provides a comparative baseline for the expected potency and mechanism of this compound.

Inhibitor (Kojic Acid Derivative)Target EnzymeIC50 (µM)Ki (µM)Type of Inhibition
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c)Mushroom Tyrosinase0.0089N/ACompetitive
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d)Mushroom Tyrosinase8.26N/AMixed-type
5-Hydroxy-2-phenylalanylaminomethyl-4-pyroneMushroom Tyrosinase24.6N/ACompetitive
Kojic Acid (Standard)Mushroom Tyrosinase16.69N/AN/A

Note: N/A indicates that the data was not specified in the cited sources. The IC50 value for Kojic Acid is provided as a reference.

Experimental Protocols

Determination of IC50 Value for Tyrosinase Inhibition

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Test Wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

      • Control Wells: 20 µL of DMSO (vehicle), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

      • Blank Wells: 20 µL of test compound dilution and 140 µL of phosphate buffer (no enzyme).

  • Incubation:

    • Pre-incubate the plate at room temperature for 10-20 minutes.[1]

  • Initiation of Reaction:

    • Add 20 µL of L-DOPA solution to all wells to start the reaction.[1]

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader at regular intervals for a set period (e.g., 20-30 minutes).[6] The colored product formed is dopachrome.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Enzyme Inhibition Kinetic Analysis

This protocol describes how to determine the type of inhibition (competitive, non-competitive, or mixed) and the inhibition constant (Ki) of the test compound.

Procedure:

  • Assay Setup:

    • Perform the tyrosinase activity assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

    • For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (V₀) at different substrate concentrations.

  • Data Analysis:

    • Calculate the initial velocities from the linear portion of the absorbance vs. time plots.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.[7][8]

    • Analyze the resulting plots to determine the type of inhibition:[9]

      • Competitive Inhibition: Lines intersect on the Y-axis.

      • Non-competitive Inhibition: Lines intersect on the X-axis.

      • Mixed Inhibition: Lines intersect in the second quadrant (neither on the X nor Y-axis).

      • Uncompetitive Inhibition: Lines are parallel.

    • The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot (1/V₀ vs. inhibitor concentration).[8]

Visualizations

The following diagrams illustrate the proposed signaling pathway of tyrosinase inhibition and the general experimental workflow.

Tyrosinase_Inhibition_Pathway cluster_enzyme Tyrosinase Active Site Copper_Ions Cu2+ Product Melanin Precursors Copper_Ions->Product Catalyzes oxidation Inhibition Inhibition Substrate L-Tyrosine / L-DOPA Substrate->Copper_Ions Binds to active site Inhibitor This compound Inhibitor->Copper_Ions Chelates copper ions

Caption: Proposed mechanism of tyrosinase inhibition.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate (Enzyme, Buffer, Inhibitor/Vehicle) Start->Assay_Setup Pre_incubation Pre-incubate at Room Temperature Assay_Setup->Pre_incubation Add_Substrate Add L-DOPA to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (kinetic read) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis IC50 Calculate IC50 Data_Analysis->IC50 Kinetic_Analysis Perform Kinetic Studies (Vary [S] and [I]) Data_Analysis->Kinetic_Analysis End End IC50->End Lineweaver_Burk Generate Lineweaver-Burk Plot Kinetic_Analysis->Lineweaver_Burk Determine_Inhibition Determine Inhibition Type and Ki Lineweaver_Burk->Determine_Inhibition Determine_Inhibition->End

Caption: Experimental workflow for enzyme inhibition kinetics.

References

Application Notes and Protocols: Derivatization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid, presents a versatile scaffold for the development of novel bioactive compounds. The presence of a reactive chloromethyl group at the 2-position allows for a variety of chemical modifications, leading to the synthesis of diverse libraries of derivatives. These derivatives have garnered significant interest due to their potential therapeutic applications, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols for the synthesis of exemplary derivatives and their subsequent biological screening.

Derivatization Strategies

The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of a wide array of functional groups, including amines, thiols, and phenols, thereby enabling the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

A notable derivatization method is the Mannich reaction, which has been successfully employed to synthesize a series of 2-substituted aminomethyl derivatives with potent cytotoxic activity against melanoma cells.[3]

Biological Activities and Data Presentation

Derivatives of this compound have shown promising activity in several key therapeutic areas. Notably, certain halogenated derivatives have been found to inhibit neoplastic cell growth and interfere with the synthesis of DNA, RNA, and proteins.[4]

Anticancer Activity

The anticancer potential of these derivatives has been a primary focus of research. Mannich bases of this compound have demonstrated significant cytotoxicity against human malignant melanoma (A375) cell lines.[3] The biological data for selected derivatives are summarized in the table below.

Table 1: Cytotoxic Activity of 2-((Substituted-piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one Derivatives against A375 Human Malignant Melanoma Cells. [3]

Compound IDSubstituent on Piperazine RingIC₅₀ (µM)
1 4-Fluorobenzyl11.26
2 4-Chlorobenzyl15.85
3 4-Bromobenzyl18.21
4 4-Methylbenzyl25.33
5 4-Methoxybenzyl33.78
6 2-Fluorobenzyl14.92
7 2-Chlorobenzyl19.87

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The 4H-pyran-4-one scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[5][6] While specific data for a broad range of this compound derivatives is still emerging, the general class of compounds exhibits activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Experimental Protocols

Synthesis

Protocol 1: General Procedure for the Synthesis of 2-((Substituted-piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one Derivatives (Mannich Bases). [3]

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the appropriate substituted piperazine (1.1 mmol).

  • Add triethylamine (1.5 mmol) to the reaction mixture as a base.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

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Synthesis_Workflow reagents This compound Substituted Piperazine Triethylamine reaction Reaction in Ethanol (Reflux, 6-8h) reagents->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Purified Derivative purification->product analysis Spectroscopic Characterization (NMR, MS) product->analysis

Caption: Synthetic workflow for Mannich base derivatives.

Biological Screening

Protocol 2: Determination of Cytotoxic Activity using the MTT Assay. [7]

  • Cell Seeding: Seed human cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

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MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. [8]

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Signaling Pathway Visualization

The anticancer activity of pyran-4-one derivatives can be attributed to various mechanisms, including the induction of apoptosis. A simplified representation of a potential apoptotic signaling pathway that could be modulated by these compounds is illustrated below.

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Apoptosis_Signaling_Pathway compound Pyran-4-one Derivative stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic signaling pathway.

Conclusion

This compound is a promising starting material for the synthesis of novel, biologically active compounds. The protocols and data presented herein provide a framework for researchers to explore the derivatization of this scaffold and to screen the resulting compounds for potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further investigation into the derivatization with other nucleophiles and a broader range of biological screenings are encouraged to fully elucidate the therapeutic potential of this versatile chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the chlorination of the primary alcohol group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This reaction selectively replaces the hydroxyl group of the hydroxymethyl moiety with a chlorine atom.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, kojic acid, is significantly more polar than the product, this compound. Therefore, the product will have a higher Rf value on the TLC plate. Staining with an appropriate agent, such as potassium permanganate or iodine, can be used for visualization if the compounds are not UV-active.

Q3: What are the expected Rf values for kojic acid and the product?

A3: The exact Rf values will depend on the specific TLC plate and the precise mobile phase composition. However, you can expect the following trend:

  • Kojic Acid (Starting Material): Lower Rf value (more polar).

  • This compound (Product): Higher Rf value (less polar).

It is recommended to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.

Q4: What is the recommended stoichiometry of thionyl chloride?

A4: It is recommended to use a slight excess of thionyl chloride, typically in the range of 1.0 to 1.3 equivalents per equivalent of kojic acid.[1] Using less than one equivalent may result in incomplete conversion, while a significant excess can lead to the formation of undesired by-products.[1]

Q5: What are the common impurities in this synthesis?

A5: Common impurities can include:

  • Unreacted Kojic Acid: Due to incomplete reaction.

  • Dimeric Ether: Formed by the reaction of the product with unreacted kojic acid.

  • Side-products from excess thionyl chloride: Thionyl chloride can potentially react with other functional groups on the pyranone ring under harsh conditions, although the primary alcohol is the most reactive site.

  • Hydrolysis Product: The product, this compound, can be susceptible to hydrolysis back to kojic acid if exposed to water for prolonged periods, especially under basic or acidic conditions.

Q6: How can I purify the final product?

A6: The most common method for purification is recrystallization. Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly to induce crystallization of the pure product, leaving impurities in the mother liquor. Other solvents or solvent systems may also be effective and can be screened for optimal results.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Thionyl Chloride: Thionyl chloride is moisture-sensitive and can decompose over time. 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Use freshly opened or distilled thionyl chloride. 2. Conduct the reaction at room temperature or gently warm to 40-50°C. Monitor the reaction by TLC to find the optimal temperature. 3. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products (Visible on TLC) 1. Excess Thionyl Chloride: Using a large excess of thionyl chloride can lead to side reactions.[1] 2. High Reaction Temperature: Elevated temperatures can promote the formation of by-products. 3. Presence of Water: Moisture can lead to the formation of side products and hydrolysis of the desired product.1. Use a stoichiometry of 1.0-1.3 equivalents of thionyl chloride.[1] 2. Maintain the reaction temperature at or near room temperature. 3. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Significant amounts of impurities can inhibit crystallization. 2. Residual Solvent: Traces of the reaction solvent may remain.1. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) before attempting recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent before recrystallization.
Low Yield After Work-up 1. Hydrolysis of Product: The product can hydrolyze back to kojic acid during aqueous work-up. 2. Loss of Product During Extraction: The product may have some solubility in the aqueous phase.1. Minimize the duration of the aqueous work-up and use cold water or brine for washing. Ensure the aqueous washes are neutral or slightly acidic. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.
Product Purity is Low After Recrystallization 1. Inappropriate Recrystallization Solvent: The chosen solvent may not effectively separate the product from a specific impurity. 2. Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.1. Screen for alternative recrystallization solvents or solvent mixtures. A good solvent will dissolve the product well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures. 2. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Experimental Protocols

Synthesis of this compound from Kojic Acid

Materials:

  • Kojic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve kojic acid (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid. Caution: This will produce gas (CO₂ and SO₂), so perform this step in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Visualizations

Synthesis_Pathway Kojic_Acid Kojic Acid (5-hydroxy-2-(hydroxymethyl) -4H-pyran-4-one) Product 2-(Chloromethyl)-5-hydroxy -4H-pyran-4-one Kojic_Acid->Product Chlorination Thionyl_Chloride SOCl₂ (1.0-1.3 eq) Thionyl_Chloride->Kojic_Acid Solvent Anhydrous Solvent (e.g., DCM, Chloroform) Solvent->Kojic_Acid

Caption: Synthesis of this compound from Kojic Acid.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Check Reagent Quality (SOCl₂ fresh? Solvents anhydrous?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Stoichiometry, Temp., Time) Start->Check_Conditions Analyze_Crude Analyze Crude Product by TLC/NMR (Identify Impurities) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Optimize_Workup Optimize Work-up (Minimize H₂O contact, thorough extraction) Analyze_Crude->Optimize_Workup If work-up issues suspected Optimize_Purification Optimize Purification (Recrystallization solvent screening, column chromatography) Analyze_Crude->Optimize_Purification If purification is ineffective Success Improved Yield and Purity Optimize_Workup->Success Optimize_Purification->Success

Caption: Troubleshooting Workflow for Synthesis Optimization.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] The synthesis involves the chlorination of the primary alcohol group of kojic acid.

Q2: What is the typical yield and melting point of this compound?

A2: Reported yields for the synthesis from kojic acid are around 76%, with a melting point of approximately 166-167 °C.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the kojic acid spot and the appearance of a new, less polar spot for the product indicates the reaction's progression. Visualization can be achieved under UV light (254 nm) or by staining with a potassium permanganate solution.

Q4: What are the key safety precautions when working with thionyl chloride?

A4: Thionyl chloride is a hazardous reagent and must be handled with extreme care in a well-ventilated fume hood.[1][3] It is corrosive and reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[1][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Ensure that all glassware is dry before use.

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated place, away from moisture and incompatible substances.

Experimental Protocols

Synthesis of this compound from Kojic Acid

This protocol describes the chlorination of kojic acid using thionyl chloride.

Materials:

  • Kojic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve kojic acid in an anhydrous solvent.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Data Presentation

ParameterValueReference
Molecular FormulaC₆H₅ClO₃[4][5][6]
Molecular Weight160.56 g/mol [4][5][6]
CAS Number7559-81-1[4][5][6]
Reported Yield76%[2]
Melting Point166-167 °C[2]

Spectroscopic Data:

TechniqueSolventChemical Shifts (δ) / Key Signals
¹H NMRDMSO-d₆Signals corresponding to the pyranone ring protons and the chloromethyl group protons.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient quenching and work-up. 4. Presence of moisture.1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the reaction temperature is controlled; avoid excessive heating. 3. Use ice-cold bicarbonate solution for quenching and perform multiple extractions. 4. Use anhydrous solvents and freshly distilled thionyl chloride. Ensure all glassware is thoroughly dried.
Formation of Side Products 1. Over-chlorination or reaction at the phenolic hydroxyl group. 2. Polymerization or decomposition.1. Use a controlled amount of thionyl chloride (1.0-1.3 equivalents).[7] 2. Maintain a low reaction temperature and avoid prolonged reaction times after completion.
Difficulty in Product Purification 1. Oily product instead of solid. 2. Product is contaminated with unreacted kojic acid. 3. Product is discolored.1. Ensure all solvent is removed under high vacuum. If the product is still an oil, it may be impure; attempt purification by column chromatography. 2. Optimize the recrystallization solvent system to selectively crystallize the product. A wash with a solvent in which kojic acid is soluble but the product is not may be beneficial. 3. Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Inconsistent Results 1. Variable quality of kojic acid. 2. Degradation of thionyl chloride.1. Ensure the purity of the starting kojic acid. Recrystallize if necessary. 2. Use a fresh bottle of thionyl chloride or distill it before use.

Visualizations

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Kojic Acid Dissolve Kojic Acid Cool to 0 C Cool to 0 C Dissolve Kojic Acid->Cool to 0 C Add Thionyl Chloride Add Thionyl Chloride Cool to 0 C->Add Thionyl Chloride Stir at RT Stir at RT Add Thionyl Chloride->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Quench Quench Monitor by TLC->Quench Reaction Complete Extract Extract Quench->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Recrystallize Recrystallize Dry & Concentrate->Recrystallize Pure Product Pure Product Recrystallize->Pure Product G Troubleshooting Guide for Low Yield Low Yield Low Yield Check TLC Check TLC Low Yield->Check TLC Starting Material Present? Starting Material Present? Check TLC->Starting Material Present? Multiple Spots? Multiple Spots? Starting Material Present?->Multiple Spots? No Increase Reaction Time Increase Reaction Time Starting Material Present?->Increase Reaction Time Yes Streaking/Baseline Material? Streaking/Baseline Material? Multiple Spots?->Streaking/Baseline Material? No Optimize Purification Optimize Purification Multiple Spots?->Optimize Purification Yes Check Reagent Quality Check Reagent Quality Streaking/Baseline Material?->Check Reagent Quality No Check for Decomposition Check for Decomposition Streaking/Baseline Material?->Check for Decomposition Yes Successful Synthesis Successful Synthesis Increase Reaction Time->Successful Synthesis Check Reagent Quality->Successful Synthesis Optimize Purification->Successful Synthesis Improve Work-up Improve Work-up Check for Decomposition->Improve Work-up Improve Work-up->Successful Synthesis

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the chlorination of kojic acid.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Stoichiometry of Thionyl Chloride The molar ratio of thionyl chloride to kojic acid is critical. An insufficient amount of thionyl chloride will result in incomplete conversion of the starting material. Conversely, a significant excess can lead to the formation of unwanted byproducts, thus reducing the yield of the desired product.[1] It is recommended to use 1.0 to 1.3 equivalents of thionyl chloride for each equivalent of kojic acid.[1]
Reaction Temperature Too Low or Too High The reaction should be carried out within a specific temperature range. A patent suggests a preferable temperature range of 0-80 °C, with 10-40 °C being more preferable.[1] If the temperature is too low, the reaction may be sluggish and incomplete. If it is too high, it could promote the formation of side products.
Inadequate Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is around 4 hours at 25 °C.[1] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion.
Moisture in Reagents or Glassware Thionyl chloride reacts vigorously with water. Ensure that all glassware is thoroughly dried before use and that the solvents are anhydrous. Moisture can consume the thionyl chloride and reduce the yield.
Poor Quality of Reagents Use high-purity kojic acid and a fresh, unopened bottle of thionyl chloride if possible. Old thionyl chloride can decompose and may be less reactive.

Problem 2: Difficulty in Product Purification/Isolation of an Oily Product

Possible Causes and Solutions:

CauseRecommended Action
Presence of Unreacted Starting Material If the reaction has not gone to completion, unreacted kojic acid will remain in the crude product. Kojic acid is highly polar and can make purification difficult. Optimize the reaction conditions (see Problem 1) to ensure complete conversion.
Formation of Side Products Excess thionyl chloride can lead to the formation of byproducts.[1] While the exact nature of these byproducts is not extensively documented, they are likely more chlorinated or polymeric materials which can interfere with crystallization.
Inadequate Work-up Procedure The work-up is crucial for removing impurities. A recommended procedure involves dissolving the crude product in an organic solvent like ethyl acetate and washing it with dilute hydrochloric acid followed by water.[1] The acid wash helps to remove any basic impurities, while the water wash removes residual acid and other water-soluble impurities.
Incorrect Recrystallization Solvent The choice of solvent for recrystallization is critical. A patent for a similar synthesis suggests the use of petroleum ether to precipitate the product from an ethyl acetate solution.[1] Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/hexane, to find the optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the chlorination of the primary alcohol group of kojic acid using a chlorinating agent, most notably thionyl chloride (SOCl₂).[1]

Q2: What are the key parameters to control for a high-yield synthesis?

A2: The key parameters are the stoichiometry of the chlorinating agent (1.0-1.3 equivalents of thionyl chloride), reaction temperature (ideally 10-40 °C), and the absence of moisture.[1]

Q3: What are the likely side products in this reaction?

A3: While not definitively identified in the literature for this specific reaction, potential side products from the reaction of kojic acid with excess thionyl chloride could include the formation of a chlorosulfite ester at the C5-hydroxyl group, or further chlorination at other positions on the pyranone ring. Over-chlorination and polymerization are also possibilities with highly reactive chlorinating agents. A patent explicitly warns that using more than 1.3 equivalents of thionyl chloride leads to the formation of excessive by-products.[1]

Q4: What is a reliable method for purifying the final product?

A4: A common purification strategy involves an extractive work-up followed by crystallization. After the reaction, the crude product can be dissolved in a solvent like ethyl acetate and washed sequentially with dilute hydrochloric acid and water.[1] The product can then be crystallized by adding a non-polar solvent such as petroleum ether or hexane.[1] If the product remains oily, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) may be necessary.

Q5: Are there alternative chlorinating agents to thionyl chloride?

A5: Yes, other chlorinating agents can be used for the conversion of primary alcohols to alkyl chlorides. These include sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. However, the optimal reaction conditions and potential for side reactions may differ, and would need to be determined experimentally for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a patented procedure.[1]

Materials:

  • Kojic acid

  • Thionyl chloride (SOCl₂)

  • Chloroform (anhydrous)

  • Ethyl acetate

  • Petroleum ether

  • Dilute hydrochloric acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve kojic acid (1 equivalent) in anhydrous chloroform.

  • At 25 °C, add thionyl chloride (1.0-1.3 equivalents) dropwise to the solution with stirring.

  • Continue stirring the reaction mixture at 25 °C for 4 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer twice with dilute hydrochloric acid and then three times with distilled water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Add petroleum ether to the concentrated residue and allow it to stand overnight to induce crystallization.

  • Filter the resulting solid, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain this compound.

Quantitative Data Summary:

ParameterValueReference
Yield 83%[1]
Kojic Acid 1 equivalent[1]
Thionyl Chloride 1.0 - 1.3 equivalents[1]
Reaction Temperature 25 °C[1]
Reaction Time 4 hours[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Kojic Acid in Chloroform add_socl2 Add Thionyl Chloride (1.0-1.3 eq) at 25°C start->add_socl2 react Stir for 4 hours at 25°C add_socl2->react concentrate1 Concentrate under reduced pressure react->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash_hcl Wash with dilute HCl dissolve->wash_hcl wash_water Wash with Water wash_hcl->wash_water dry Dry over Na2SO4 wash_water->dry concentrate2 Concentrate organic layer dry->concentrate2 crystallize Crystallize from Petroleum Ether concentrate2->crystallize product 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incorrect SOCl2 Stoichiometry? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Insufficient Reaction Time? start->cause3 cause4 Presence of Moisture? start->cause4 sol1 Adjust to 1.0-1.3 eq. cause1->sol1 Yes sol2 Maintain 10-40°C cause2->sol2 Yes sol3 Monitor by TLC, extend time if needed cause3->sol3 Yes sol4 Use anhydrous solvents & dry glassware cause4->sol4 Yes end Improved Yield sol1->end Re-run Experiment sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its chemical structure. The presence of a reactive chloromethyl group and an acidic hydroxyl group on the pyranone ring can lead to issues with stability, solubility, and the presence of closely related impurities. Key challenges include:

  • Compound Degradation: The molecule can be sensitive to pH, temperature, and prolonged exposure to certain solvents, potentially leading to decomposition or side reactions.

  • Co-elution of Impurities: Structurally similar impurities, such as the starting materials or byproducts from the synthesis, may have similar polarities, making them difficult to separate by standard chromatographic methods.

  • Low Recovery: The compound may be lost during extraction or chromatography steps due to degradation or irreversible adsorption to the stationary phase.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is preferable.

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: What are the visible signs of degradation of this compound?

Degradation may be indicated by a change in the physical appearance of the compound, such as:

  • A color change (e.g., yellowing or browning).

  • Clumping of the solid.

  • The development of an unusual odor.

It is important to note that significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Q4: Which analytical techniques are suitable for monitoring the purity of this compound and detecting degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products that may form.[1]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Compound Degradation during Extraction - Maintain a low temperature (0-4°C) during all extraction steps.- Use a mild acidic or buffered aqueous solution (pH 4-6) for washing to minimize base-catalyzed degradation.- Minimize the time the compound is in solution.
Irreversible Adsorption on Silica Gel - Pre-treat the silica gel with a small amount of a polar solvent (e.g., methanol) and then re-equilibrate with the starting mobile phase.- Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Incomplete Elution from the Column - Gradually increase the polarity of the mobile phase during column chromatography.- If the compound is still retained, consider flushing the column with a stronger solvent system (e.g., 10-20% methanol in dichloromethane).
Loss during Solvent Removal - Use a rotary evaporator at a moderate temperature (≤ 40°C) to remove the solvent.- For small quantities, consider using a stream of nitrogen to evaporate the solvent at room temperature.
Problem 2: Poor Separation of Impurities
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase - Optimize the solvent system for thin-layer chromatography (TLC) before performing column chromatography.- Try different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/chloroform).- Add a small amount of acetic acid or triethylamine to the mobile phase to improve the peak shape of acidic or basic compounds, respectively.
Column Overloading - Reduce the amount of crude material loaded onto the column.- Use a larger column with more stationary phase.
Co-eluting Impurities - If impurities have very similar polarity, consider using a different chromatographic technique, such as preparative HPLC or recrystallization.- For recrystallization, screen various solvent systems to find one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

Experimental Protocols

General Purification Workflow

The following is a general workflow for the purification of this compound.

PurificationWorkflow cluster_extraction Step 1: Extraction cluster_chromatography Step 2: Column Chromatography cluster_final Step 3: Final Product Isolation A Dissolve crude product in Ethyl Acetate B Wash with saturated NaHCO3 solution (to remove acidic impurities) A->B C Wash with brine B->C D Dry organic layer over Na2SO4 C->D E Concentrate under reduced pressure D->E F Prepare silica gel column E->F G Load crude material F->G H Elute with a gradient of Hexane/Ethyl Acetate G->H I Collect fractions based on TLC analysis H->I J Combine pure fractions I->J K Evaporate solvent J->K L Dry under high vacuum K->L M Characterize by NMR, MS, and HPLC L->M

A general workflow for the purification of this compound.
Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common purification issues.

TroubleshootingLogic Start Purification Issue LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? Start->PoorSeparation Degradation Check for Degradation (TLC/LC-MS) LowYield->Degradation Yes Adsorption Check for Irreversible Adsorption LowYield->Adsorption No OptimizeMobilePhase Optimize Mobile Phase (TLC) PoorSeparation->OptimizeMobilePhase Yes Recrystallize Consider Recrystallization OptimizeMobilePhase->Recrystallize If still poor ChangeStationaryPhase Change Stationary Phase OptimizeMobilePhase->ChangeStationaryPhase If still poor

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the chlorination of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) using a chlorinating agent, typically thionyl chloride (SOCl₂).[1] This reaction selectively replaces the primary hydroxyl group of the hydroxymethyl substituent with a chlorine atom.

Q2: What are the potential byproducts in this synthesis?

The primary and most probable byproduct is the dichlorinated species, 2-(chloromethyl)-5-chloro-4H-pyran-4-one . This occurs when an excess of the chlorinating agent is used, leading to the chlorination of both the primary alcohol and the phenolic hydroxyl group at the 5-position. Other potential impurities can include unreacted kojic acid and degradation products if the reaction is not performed under controlled conditions.

Q3: How can I minimize the formation of the dichlorinated byproduct?

Careful control of the stoichiometry of the reactants is crucial. It is recommended to use a slight excess, but not a large excess, of thionyl chloride. A patent suggests using 1 to 1.3 equivalents of thionyl chloride per equivalent of kojic acid to favor the formation of the desired product while minimizing the generation of excessive byproducts.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can also help in determining the optimal reaction time to prevent over-reaction.

Q4: My final product is a brownish oil or discolored solid. What is the cause?

Discoloration in the crude product is common in reactions involving thionyl chloride and can be attributed to the formation of various minor byproducts and residual acidic impurities. Purification through crystallization or column chromatography is typically required to obtain a pure, off-white to light yellow solid product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of the desired product - Incomplete reaction. - Insufficient amount of chlorinating agent. - Degradation of the product during workup.- Monitor the reaction by TLC to ensure completion. - Use a slight excess (1.1-1.3 eq.) of thionyl chloride.[1] - Perform the aqueous workup at low temperatures and avoid prolonged exposure to basic conditions.
Presence of a significant amount of starting material (kojic acid) in the final product - Insufficient reaction time or temperature. - Inadequate amount of thionyl chloride.- Increase the reaction time and/or temperature, monitoring by TLC. - Ensure at least one equivalent of thionyl chloride is used.
Detection of a byproduct with a higher molecular weight in Mass Spectrometry - This is likely the dichlorinated byproduct, 2-(chloromethyl)-5-chloro-4H-pyran-4-one.- Confirm the presence of two chlorine atoms by analyzing the isotopic pattern in the mass spectrum. - Use ¹H NMR to check for the absence of the phenolic -OH proton signal.
Difficulty in purifying the product by crystallization - Presence of oily impurities or a mixture of products preventing crystal lattice formation.- Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). - Try different crystallization solvents or solvent mixtures. A patent suggests dissolving the crude product in ethyl acetate, washing with dilute acid and water, and then precipitating with petroleum ether.[1]
¹H NMR spectrum shows unexpected signals or absence of the phenolic -OH peak - If the phenolic -OH peak is absent and other signals are consistent, it strongly suggests the formation of the dichlorinated byproduct. - Additional unexpected signals may indicate other side reactions or impurities from starting materials.- Compare the spectrum with the known ¹H NMR data for this compound. - If the dichlorinated byproduct is suspected, the aromatic protons will likely be shifted downfield due to the electron-withdrawing effect of the additional chlorine atom.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure and should be performed in a well-ventilated fume hood.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap (for HCl and SO₂), suspend kojic acid (1 equivalent) in a suitable anhydrous solvent such as chloroform or dichloromethane.

  • Addition of Thionyl Chloride: While stirring, add thionyl chloride (1.1-1.3 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Workup: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with cold, dilute hydrochloric acid and then with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. For instance, add petroleum ether to the concentrated ethyl acetate solution to induce precipitation.[1] Filter the resulting solid and dry it under vacuum.

Analytical Characterization
  • Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as ethyl acetate/hexanes (1:1). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). The product should have a higher Rf value than the more polar kojic acid.

  • ¹H NMR Spectroscopy: The expected signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would include a singlet for the chloromethyl protons (-CH₂Cl), singlets for the two pyran ring protons, and a broad singlet for the phenolic hydroxyl proton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of the product and identify any byproducts. The desired product will have a characteristic isotopic pattern for one chlorine atom.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis

Synthesis_Pathway KojicAcid Kojic Acid DesiredProduct 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one KojicAcid->DesiredProduct Chlorination of primary alcohol SOCl2 SOCl₂ (1-1.3 eq.)

Caption: Synthesis of the target compound from kojic acid.

Formation of the Dichlorinated Byproduct

Byproduct_Formation KojicAcid Kojic Acid DichlorinatedProduct 2-(Chloromethyl)-5-chloro- 4H-pyran-4-one KojicAcid->DichlorinatedProduct Chlorination of primary alcohol and phenolic -OH ExcessSOCl2 Excess SOCl₂ (>1.3 eq.)

Caption: Formation of the dichlorinated byproduct with excess thionyl chloride.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, NMR, MS) Start->Analyze Pure Product is Pure Analyze->Pure Impure Product is Impure Analyze->Impure End Proceed to Next Step Pure->End Identify Identify Impurities Impure->Identify StartingMaterial Unreacted Kojic Acid? Identify->StartingMaterial Byproduct Dichlorinated Byproduct? Identify->Byproduct StartingMaterial->Byproduct No Optimize Optimize Reaction: - Increase time/temp - Check SOCl₂ eq. StartingMaterial->Optimize Yes Purify Purification: - Recrystallization - Column Chromatography Byproduct->Purify Yes Optimize->Start Purify->Analyze

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Derivatization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate in the synthesis of novel compounds for research, drug development, and materials science. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the derivatization of this compound, providing potential causes and actionable solutions.

Etherification Reactions (O-Alkylation)

Q1: I am attempting to synthesize an ether at the 5-hydroxy position, but I am getting a low yield of my desired product and observing multiple spots on my TLC plate. What are the likely side reactions?

A1: Low yields in O-alkylation of this compound, typically performed via a Williamson ether synthesis, are often due to competing side reactions. The primary side reactions to consider are:

  • C-Alkylation: The enolate character of the pyranone ring can lead to alkylation at the C-6 position, competing with the desired O-alkylation at the C-5 hydroxyl group.

  • Di-alkylation: If the chloromethyl group at the C-2 position is not desired in the final product, it can also react with the alkoxide, leading to a di-substituted product or intermolecular etherification.

  • Elimination (E2) Reaction: The alkyl halide used for etherification can undergo an elimination reaction, especially if it is a secondary or tertiary halide, or if a sterically hindered strong base is used. This will produce an alkene instead of the desired ether.[1]

  • Dimerization: Under basic conditions, intermolecular reactions can lead to the formation of kojic acid dimers.[2][3]

Troubleshooting Steps:

Side Reaction Contributing Factors Recommended Solutions
C-Alkylation Strong, hard bases (e.g., NaH); Aprotic polar solvents (e.g., DMF, DMSO).Use a weaker, softer base like K₂CO₃ or Cs₂CO₃.[4] Consider using a phase-transfer catalyst with a milder base. Protect the 5-hydroxy group before further derivatization if possible.
Di-alkylation Excess alkylating agent; Strong basic conditions.Use a stoichiometric amount of the alkylating agent. Protect the 5-hydroxy group with a suitable protecting group (e.g., benzyl) before reacting the chloromethyl group.
Elimination (E2) Use of secondary or tertiary alkyl halides; Strong, sterically hindered bases (e.g., potassium tert-butoxide).Use primary alkyl halides whenever possible.[4][5] Employ non-hindered bases like NaH or K₂CO₃.[4]
Dimerization Strong basic conditions; Elevated temperatures.Use milder bases and lower reaction temperatures. Optimize reaction time to favor the desired intramolecular reaction.

dot

Caption: Troubleshooting logic for low yields in O-alkylation.

Esterification Reactions

Q2: I am trying to form a mono-ester at either the 5-hydroxy or the 2-hydroxymethyl position (after conversion from the chloride), but I am getting a mixture of mono- and di-esters. How can I improve the selectivity?

A2: Achieving selective mono-esterification of kojic acid derivatives can be challenging due to the presence of two hydroxyl groups with different reactivities. The primary hydroxyl group at the C-2 position (as 2-hydroxymethyl) is generally more nucleophilic than the phenolic hydroxyl at the C-5 position.

Troubleshooting Steps:

Issue Contributing Factors Recommended Solutions
Formation of Di-esters Excess acylating agent (e.g., acid chloride, anhydride); Prolonged reaction times; Use of strong activating agents (e.g., DCC/DMAP).Use a 1:1 molar ratio of the kojic acid derivative to the acylating agent.[6] Carefully monitor the reaction by TLC and stop it once the mono-ester is the major product. Consider enzymatic esterification, as lipases can exhibit high regioselectivity.[7][8]
Poor Regioselectivity Similar reactivity of the two hydroxyl groups under certain conditions.For 5-O-acylation: Protect the more reactive 2-hydroxymethyl group (e.g., as a silyl ether) before esterification. For 2-O-acylation: Utilize enzymatic methods. For example, lipase from Pseudomonas cepacia has been shown to selectively acylate the primary hydroxyl group.[8]

Quantitative Data on Enzymatic Esterification of Kojic Acid:

Lipase SourceFatty AcidProductYield (%)Reference
Pseudomonas cepaciaLauric AcidKojic Acid Monolaurate26.0[8]
Penicillium camembertiiOleic AcidKojic Acid Monooleate36.5[8]
Rhizomucor mieheiOleic AcidKojic Acid Monooleate37.21[9]
Candida antarctica (Novozym 435)Palmitic Acid7-O-Kojic Acid Monopalmitate43[6]

dot

Caption: Strategies to improve selectivity in esterification.

Nucleophilic Substitution at the 2-(Chloromethyl) Group

Q3: When reacting this compound with an amine, I observe the formation of a complex mixture and low yield of the desired N-substituted product. What could be the issue?

A3: The reaction of the chloromethyl group with nucleophiles can be complicated by the reactivity of the 5-hydroxy group and the pyranone ring itself.

Troubleshooting Steps:

Issue Contributing Factors Recommended Solutions
Reaction at 5-OH The amine can act as a base, deprotonating the 5-hydroxy group, which can then react or lead to side reactions.Protect the 5-hydroxy group with a suitable protecting group (e.g., benzyl, silyl) before reacting with the amine.
Over-alkylation of Amine Primary amines can be di-alkylated by the chloromethyl group.Use a large excess of the primary amine to favor mono-alkylation.
Ring Instability Strong basic conditions or high temperatures can lead to the degradation of the pyranone ring.[10]Use milder reaction conditions (lower temperature, weaker base if one is used as an additive).

Nucleophilic_Substitution Start Low Yield with Amines React_5OH Reaction at 5-OH Start->React_5OH Over_Alkylation Di-alkylation of Amine Start->Over_Alkylation Ring_Instability Pyran Ring Degradation Start->Ring_Instability Sol_React_5OH Protect 5-OH group (e.g., Benzyl) React_5OH->Sol_React_5OH Solution Sol_Over_Alkylation Use large excess of primary amine Over_Alkylation->Sol_Over_Alkylation Solution Sol_Ring_Instability Use milder conditions (lower temp, weaker base) Ring_Instability->Sol_Ring_Instability Solution

References

Technical Support Center: Purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the purification of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its analogs.

Troubleshooting Guides

This section addresses common problems encountered during the purification of pyranone analogs via chromatography and recrystallization.

Section 1: Column Chromatography Issues

Q1: My compound is streaking or tailing on the TLC plate during mobile phase screening. What does this mean and how can I fix it?

A: Streaking or tailing on a Thin Layer Chromatography (TLC) plate often indicates an issue with the sample or the mobile phase.[1]

  • Sample Overload: You may have spotted too much of your crude sample on the TLC plate. Try diluting your sample solution and spotting a smaller amount.[1]

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Try increasing the polarity of your mobile phase (eluent) by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • Acidic/Basic Nature: If your pyranone analog has acidic or basic functional groups, it can interact irregularly with the silica. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) can resolve the issue.[1]

Q2: I'm running a flash column, but my compound is eluting either too quickly (with the solvent front) or not at all. How do I select the right solvent system?

A: This is a common problem related to eluent polarity.

  • Compound at Solvent Front (High Rf): If your compound moves with the solvent front on the TLC plate (Rf value close to 1.0), your eluent is too polar. You need to decrease the proportion of the polar solvent or choose a less polar solvent system altogether.[1]

  • Compound at Baseline (Low Rf): If your compound stays at the baseline (Rf value close to 0), your eluent is not polar enough to move it up the column. You should increase the proportion of the polar solvent.[1]

  • Optimal Rf: For effective separation using flash column chromatography, aim for a TLC Rf value for your target compound of approximately 0.25-0.35 in the selected mobile phase.

Q3: The backpressure on my HPLC system is excessively high during purification. What are the potential causes?

A: High backpressure is a frequent issue in High-Performance Liquid Chromatography (HPLC) and can damage the column and pump.

  • Column Blockage: Particulate matter from your sample or buffer can clog the column inlet frit. Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter before use.[2]

  • Buffer Precipitation: If you are using a buffered mobile phase with a high concentration of organic solvent, the buffer salts may precipitate. Ensure your chosen buffer is soluble in the entire gradient range of your method.

  • High Flow Rate: An excessively high flow rate for the column dimensions and particle size can cause high pressure. Check the manufacturer's recommended flow rates.

  • Clogged System: Tubing or other components of the HPLC system may be blocked. A systematic check of the system components is necessary to isolate the blockage.

Section 2: Recrystallization Issues

Q1: My pyranone analog is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or the solvent is a very poor solvent for the compound at lower temperatures.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

  • Re-evaluate Solvent System: The solubility difference of your compound in the chosen solvent between hot and cold may be too large. Try a different solvent or a solvent mixture. Common systems for pyranone-type molecules include hexane/acetone or hexane/ethyl acetate.[3][4]

Q2: I've successfully grown crystals, but my yield is very low. How can I improve it?

A: Low yield in recrystallization can stem from several factors:

  • Using Too Much Solvent: The most common cause is dissolving the crude product in an excessive volume of hot solvent. This keeps a significant amount of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If crystals form too early in the hot funnel during filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Insufficient Cooling: Make sure you have cooled the solution for an adequate amount of time in an ice bath to maximize crystal precipitation.

  • Solubility in Cold Solvent: Your compound might still be too soluble in the chosen solvent even when cold. Consider using a co-solvent system where the compound is less soluble. For example, dissolve the compound in a good solvent (like acetone) and then slowly add a poor solvent (like hexane) until the solution becomes cloudy, then heat to clarify and cool slowly.[4]

Data & Protocols

Illustrative Purification Data

The following table presents hypothetical, yet typical, quantitative outcomes for the purification of a this compound analog. Actual results will vary based on the specific analog, crude purity, and experimental conditions.

Purification MethodMobile Phase / Solvent SystemPurity by HPLC (%)Typical Yield (%)Notes
Flash Chromatography30% Ethyl Acetate in Hexane>95%75%Good for removing baseline impurities.
Preparative HPLC20-80% Acetonitrile in Water>99%60%Higher purity but lower yield; suitable for final polishing.
RecrystallizationEthanol/Water (9:1)>98%85%Effective if impurities have different solubility profiles.
RecrystallizationHexane/Acetone>97%80%Good for moderately polar compounds.[4]
Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: Choose an appropriate column size. In a beaker, add silica gel to your chosen starting mobile phase (a less polar mixture than your elution solvent, e.g., 5% Ethyl Acetate in Hexane) to create a slurry.

  • Column Packing: Pour the slurry into the column. Use gentle pressure or tapping to ensure an even, compact bed. Add a thin layer of sand on top of the silica bed to prevent disruption.

  • Equilibration: Run the starting mobile phase through the column until the bed is stable and no air bubbles are present.[5]

  • Sample Loading: Dissolve your crude pyranone analog in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which your pyranone analog is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven to remove all traces of solvent.

Visualized Workflows

The following diagrams illustrate key workflows and decision-making processes in the purification of pyranone analogs.

G General Purification Workflow for Pyranone Analogs cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Steps crude Crude Product analysis1 Initial Purity Check (TLC, LC-MS) crude->analysis1 method_select Select Method analysis1->method_select re_xtal Recrystallization method_select->re_xtal High crude purity & good crystals col_chrom Column Chromatography method_select->col_chrom Complex mixture or oil pure Purified Fractions or Crystals re_xtal->pure col_chrom->pure analysis2 Final Purity & Identity (HPLC, NMR, MS) pure->analysis2 final_product Pure Product (>95%) analysis2->final_product

Caption: A typical workflow for the purification and analysis of synthesized pyranone analogs.

G Troubleshooting: Low Yield After Recrystallization start Low Yield Observed q1 Was too much solvent used for dissolution? start->q1 a1_yes Action: Repeat using minimum hot solvent. q1->a1_yes Yes q2 Did crystals form during hot filtration? q1->q2 No end_node Yield Improved a1_yes->end_node a2_yes Action: Repeat. Pre-heat funnel & use more solvent (then evaporate excess). q2->a2_yes Yes q3 Is the filtrate still deeply colored? q2->q3 No a2_yes->end_node a3_yes Action: Concentrate filtrate and attempt a second crop of crystals. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting low yields during recrystallization experiments.

References

Minimizing degradation of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (CMHP)

Welcome to the technical support center for this compound (CMHP). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize its degradation during storage and experimental use.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of CMHP.

Issue 1: Visible Changes in the Compound (Color Change, Clumping)

  • Question: My solid CMHP, which was initially a white to off-white powder, has turned yellow or brown and is clumping. What is the cause, and is it still usable?

  • Answer: A color change to yellow or brown is a strong indicator of degradation. CMHP, like its structural analog kojic acid, is susceptible to oxidation and photodegradation, which can lead to the formation of colored byproducts.[1] Clumping suggests the absorption of moisture, which can accelerate degradation through hydrolysis. It is strongly recommended to discard the degraded compound and use a fresh batch for experiments where purity is critical, as the presence of degradation products can significantly impact experimental outcomes. To prevent this, always store CMHP in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Question: I am observing inconsistent results in my experiments using a solution of CMHP. Could this be related to its stability?

  • Answer: Yes, inconsistent results are a common consequence of using a degraded compound. The degradation of CMHP in solution can be rapid, especially if the solution is not freshly prepared or is exposed to light, non-neutral pH, or elevated temperatures. The chloromethyl group is particularly susceptible to hydrolysis, which would alter the chemical structure and reactivity of the compound. It is crucial to prepare CMHP solutions fresh for each experiment using high-purity solvents. If solutions need to be stored, even for a short period, they should be protected from light and kept at low temperatures (2-8°C). For sensitive applications, it is advisable to verify the purity of the solution via an analytical technique like HPLC before use.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)

  • Question: I am analyzing my CMHP sample by HPLC and see unexpected peaks that were not present in the initial analysis of the new compound. What are these peaks?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. These peaks represent degradation products. While the exact structures of CMHP degradation products are not extensively documented, they are likely to result from hydrolysis of the chloromethyl group to a hydroxymethyl group (forming kojic acid), oxidation of the pyranone ring, or other secondary reactions.[1][2] To identify these impurities, LC-MS is a valuable tool. If you observe significant degradation, it is recommended to review your storage and handling procedures to identify the cause.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid CMHP, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below in a desiccated environment is ideal. Storing under an inert atmosphere (argon or nitrogen) can further minimize oxidative degradation.

Q2: How stable is this compound in different solvents?

A2: The stability of CMHP in solution is highly dependent on the solvent and pH. Protic solvents, especially water, can lead to the hydrolysis of the reactive chloromethyl group. The stability of structurally similar compounds is known to be pH-dependent.[1] Acidic conditions may favor stability, while neutral to alkaline conditions can accelerate degradation. It is always best to prepare solutions fresh before use. If a solution must be stored, use an anhydrous aprotic solvent, protect it from light, and keep it at a low temperature.

Q3: What are the primary factors that cause the degradation of this compound?

A3: The main factors contributing to the degradation of CMHP are:

  • Moisture: Promotes hydrolysis of the chloromethyl group.

  • Light: Can induce photodegradation, leading to the formation of colored impurities.[1]

  • Elevated Temperature: Accelerates the rate of all degradation reactions.[1]

  • Oxygen: Leads to oxidative degradation of the pyranone ring.

  • Non-neutral pH: Both acidic and especially basic conditions can catalyze degradation pathways.

Q4: Which analytical methods are recommended for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying the structures of any degradation products that may form.

Quantitative Data on Degradation

Table 1: Comparative Degradation of Kojic Acid (KA) and its Dipalmitate Ester (KAdp) under Oxidative Stress (H₂O₂)

CompoundDegradation ModelRate Constant (k)Half-life (t½)
Kojic Acid (KA)First-OrderLower than KAdpLonger than KAdp
Kojic Acid Dipalmitate (KAdp)First-OrderHigher than KAShorter than KA

Note: This data is for Kojic Acid and its ester and should be used as a qualitative indicator for the potential oxidative instability of the pyranone ring in CMHP. The chloromethyl group in CMHP introduces an additional, likely more significant, pathway for degradation via hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for CMHP

This protocol provides a general framework for developing an HPLC method to monitor the stability of CMHP.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for CMHP (to be determined by UV-Vis spectroscopy, likely around 270-280 nm).

  • Temperature: 25°C.

  • Sample Preparation: Prepare a stock solution of CMHP in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration (e.g., 50 µg/mL).

  • Analysis: Inject a known volume (e.g., 20 µL) of the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent CMHP peak over time.

Protocol 2: Forced Degradation Study of CMHP

To understand the degradation pathways, CMHP can be subjected to stress conditions.

  • Acid Hydrolysis: Dissolve CMHP in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve CMHP in 0.1 M NaOH and keep at room temperature for 4-8 hours.

  • Oxidative Degradation: Dissolve CMHP in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat solid CMHP in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of CMHP to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to observe the extent of degradation and the profile of degradation products.

Visualizations

cluster_storage Storage Parameters cluster_degradation Degradation Pathways cluster_outcome Outcome Temp Temperature Thermal Thermal Degradation Temp->Thermal Light Light Exposure Photo Photodegradation Light->Photo Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH pH pH->Hydrolysis Degradation CMHP Degradation Thermal->Degradation Photo->Degradation Hydrolysis->Degradation Oxidation->Degradation

Caption: Logical relationship of storage parameters and degradation pathways for CMHP.

CMHP This compound Hydrolysis_Product Kojic Acid (Hydrolysis of -CH2Cl) CMHP->Hydrolysis_Product H2O / OH- Oxidation_Product Ring-Opened Products (Oxidation) CMHP->Oxidation_Product O2 / Light / Heat Other_Products Other Degradants Hydrolysis_Product->Other_Products Further Degradation Oxidation_Product->Other_Products Further Degradation start Issue Encountered (e.g., Color Change, Inconsistent Results) check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage check_solution Review Solution Preparation (Solvent, Age, pH) start->check_solution analyze Analyze by HPLC/LC-MS check_storage->analyze check_solution->analyze degraded Degradation Confirmed analyze->degraded Degradation Products Present not_degraded No Degradation Detected analyze->not_degraded Only Parent Compound Present discard Discard and Use Fresh Stock degraded->discard investigate_other Investigate Other Experimental Variables not_degraded->investigate_other optimize Optimize Storage/Handling discard->optimize

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its parent compound, kojic acid. While kojic acid is a well-researched compound with a broad spectrum of biological effects, data on its chloromethyl derivative is more limited. This document synthesizes the available experimental data to offer a comparative overview of their cytotoxic, tyrosinase inhibitory, antioxidant, and anti-inflammatory properties.

At a Glance: Key Biological Activity Comparison

Biological ActivityThis compoundKojic Acid
Cytotoxicity Active: IC50 of 20 µM against L1210 murine leukemia cells.[1]Inactive: No effect on L1210 cell growth.[1]
Tyrosinase Inhibition Data not available. Likely to possess inhibitory activity due to structural similarity to kojic acid.Active: A well-established tyrosinase inhibitor.
Antioxidant Activity Data not available. The core pyranone structure suggests potential antioxidant properties.Active: Demonstrates free radical scavenging activity.
Anti-inflammatory Activity Data not available.Active: Exhibits anti-inflammatory effects.

In-Depth Analysis of Biological Activities

Cytotoxicity and Anti-Cancer Potential

A significant difference in the biological profiles of this compound and kojic acid lies in their cytotoxic activity.

This compound has demonstrated notable antileukemic activity. In a study by Bransová et al. (1995), the compound exhibited an IC50 value of 20 µM against L1210 murine leukemia cells.[1] Further research by the same group in 1998 revealed that the cytotoxic effects of this halogenated derivative are mediated through the inhibition of DNA, RNA, and protein synthesis in both murine leukemia L1210 and rat pituitary GH4C1 neoplastic cell lines.[2] This suggests that the introduction of the chloromethyl group imparts significant anti-proliferative properties to the kojic acid scaffold.

In contrast, kojic acid itself was found to have no inhibitory effect on the growth of L1210 leukemia cells in the same 1995 study.[1] While some derivatives of kojic acid have been investigated for their anti-cancer properties, the parent compound is not typically characterized by potent cytotoxicity against cancer cell lines.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Logical relationship of the cytotoxic effects of the two compounds.

Tyrosinase Inhibitory Activity

Kojic acid is a renowned tyrosinase inhibitor, a key enzyme in melanin biosynthesis. This inhibitory action is the basis for its widespread use in the cosmetics industry for skin lightening and treating hyperpigmentation. The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the tyrosinase enzyme.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Signaling pathway of tyrosinase inhibition in melanogenesis.

Antioxidant and Anti-inflammatory Activities

Kojic acid is known to possess both antioxidant and anti-inflammatory properties. Its antioxidant activity is attributed to its ability to scavenge free radicals, which is a common feature of phenolic compounds. The anti-inflammatory effects of kojic acid have also been documented, although the underlying mechanisms are less well-defined.

Experimental Protocols

The following are summaries of the methodologies used in the cited studies to determine the cytotoxic effects of these compounds.

Cell Growth Inhibition Assay (Bransová et al., 1995)
  • Cell Line: L1210 murine leukemia cells.

  • Method: Cells were cultured in suspension. The compounds were added at concentrations ranging from 0.1 to 100 µM.

  • Incubation: The cells were incubated for 96 hours.

  • Data Analysis: Cell growth inhibition was measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) was extrapolated from the growth inhibition curves.

Macromolecular Synthesis Inhibition (Bransová et al., 1998)
  • Cell Lines: L1210 murine leukemia and GH4C1 rat pituitary neoplastic cells.

  • Method: The incorporation of radiolabeled precursors into DNA, RNA, and proteins was measured.

    • DNA Synthesis: Measured by the incorporation of [³H]thymidine.

    • RNA Synthesis: Measured by the incorporation of [³H]uridine.

    • Protein Synthesis: Measured by the incorporation of [¹⁴C]leucine.

  • Procedure: Cells were incubated with the test compounds, followed by the addition of the radiolabeled precursors. The amount of radioactivity incorporated into the respective macromolecules was then quantified.

dot graph [rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Cancer Cell Lines\n(L1210, GH4C1)"]; B [label="Incubation with\nthis compound"]; C [label="Addition of Radiolabeled Precursors\n([³H]thymidine, [³H]uridine, [¹⁴C]leucine)"]; D [label="Measurement of Radioactivity\nin Macromolecules"]; E [label="Determination of Inhibition of\nDNA, RNA, and Protein Synthesis"];

A -> B -> C -> D -> E;

style A fillcolor="#4285F4", fontcolor="#FFFFFF"; style B fillcolor="#FBBC05", fontcolor="#202124"; style C fillcolor="#34A853", fontcolor="#FFFFFF"; style D fillcolor="#EA4335", fontcolor="#FFFFFF"; style E fillcolor="#4285F4", fontcolor="#FFFFFF";

Figure 3: Experimental workflow for macromolecular synthesis inhibition assay.

Conclusion

References

A Comparative Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and its Analogs for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, and its structurally related analogs. The focus is on their biological activities, supported by experimental data, to inform research and drug development efforts in oncology, infectious diseases, and dermatology.

Introduction

This compound is a derivative of kojic acid, a well-known natural product with a range of biological activities. The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as anticancer, antimicrobial, and tyrosinase inhibitory agents. This guide aims to objectively compare the performance of this compound and its key analogs, providing a foundation for further investigation and development of this versatile class of compounds.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its analogs.

Table 1: Comparative Anticancer Activity (IC50)

The cytotoxic effects of this compound derivatives and related analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented below.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Mannich bases of this compound A375 (Human malignant melanoma)11.26 - 68.58[1]
5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) HT1080 (Human fibrosarcoma)1.43[2]
U87 (Human glioblastoma)4.6[2]
4H-Pyran derivative (4d) HCT-116 (Human colorectal carcinoma)75.1[3][4]
4H-Pyran derivative (4k) HCT-116 (Human colorectal carcinoma)85.88[3][4]

Note: Specific IC50 data for the parent compound, this compound, against cancer cell lines was not available in the reviewed literature.

Table 2: Comparative Antimicrobial Activity (MIC)

The antimicrobial potential of this compound derivatives and kojic acid has been assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Mannich bases of this compound Bacillus subtilis1 - 2[5]
Staphylococcus aureus1 - 2[5]
Escherichia coliSignificant Activity[5]
Pseudomonas aeruginosaSignificant Activity[5]
Klebsiella pneumoniaeSignificant Activity[5]
Acinetobacter baumanniiSignificant Activity[5]
Candida albicans4 - 8[5]
Candida parapsilosis4 - 8[5]
Table 3: Comparative Tyrosinase Inhibitory Activity (IC50)

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. The IC50 values for tyrosinase inhibition by kojic acid and its derivatives are compared below.

Compound/AnalogEnzyme SourceIC50 (µM)Reference
Kojic Acid Mushroom Tyrosinase11.26 - 68.58[1]
Kojic Acid Derivative (Compound 4a) Mushroom Tyrosinase1.43[2]
Kojic Acid Derivative (Compound 4k) Mushroom Tyrosinase85.88[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization

Anticancer Mechanism of Action: CDK2 Inhibition and Apoptosis Induction

Several 4H-pyran-4-one derivatives have been shown to exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase and induce apoptosis (programmed cell death).

CDK2_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase cluster_2 Apoptosis CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 activates DNA_Replication DNA Replication Apoptosis Apoptosis Pyranone 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Analogs Pyranone->CyclinE_CDK2 inhibits CyclinE_CDK2->DNA_Replication promotes CyclinE_CDK2->Apoptosis inhibition leads to

Caption: Proposed mechanism of anticancer activity via CDK2 inhibition.

Antimicrobial Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of pyran-4-one derivatives is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. This disruption leads to the leakage of intracellular components and ultimately cell death.

Membrane_Disruption cluster_0 Bacterial Cell Intact_Membrane Intact Bacterial Cell Membrane Disrupted_Membrane Disrupted Cell Membrane (Pore Formation) Intact_Membrane->Disrupted_Membrane leads to Cytoplasm Cytoplasm (Ions, Metabolites, etc.) Pyranone 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Analogs Pyranone->Intact_Membrane interacts with Leakage Leakage of Intracellular Components Disrupted_Membrane->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism via bacterial membrane disruption.

References

A Comparative In Vitro Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and Structurally Related Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, against other structurally related pyranone derivatives. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways to facilitate an objective evaluation of their potential as bioactive agents.

Comparative Analysis of In Vitro Activity

The in vitro efficacy of this compound and its analogs has been evaluated across several biological assays, including cytotoxicity against cancer cell lines, antimicrobial activity, and enzyme inhibition. The following tables summarize the available quantitative data to provide a clear comparison of their performance.

Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available--
Kojic AcidMelanoma, Hepatocellular carcinoma, Ovarian cancer, Breast cancer, Colon cancerVaries[1]
4-Amino-2H-pyran-2-one analog (Compound 19)Various0.059 - 0.163[]
4-Methylaniline-substituted pyranone (Compound 27)Various0.059 - 0.090[]
Pyran-2-one derivative (Compound 1)HepG2 (Liver Cancer)9.8[3]

Note: Direct comparative studies of this compound's cytotoxicity against other pyranones under identical experimental conditions are limited in the reviewed literature. The data presented is a compilation from various sources.

Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Derivatives Bacillus subtilis1-2[4]
Staphylococcus aureus1-2[4]
Candida albicans4-8[4]
Candida parapsilosis4-8[4]
Kojic Acid DerivativesEnterococcus faecalis16-64[5]
Staphylococcus aureus16-1024[5]
Escherichia coli16-1024[5]
Candida albicans16-64[5]

Note: The reported MIC values for this compound are for its derivatives, highlighting the potential for this scaffold in developing potent antimicrobial agents.

Enzyme Inhibition (Tyrosinase)

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.

CompoundInhibitionIC50 (µM)Reference
This compound Data Not Available--
Kojic AcidCompetitive30.61[6]
Kojic Acid Derivative (Compound 2)Potent3.63[6]
Kojic Acid DerivativesVaries≤ 3.75[7]

Note: While data for the direct tyrosinase inhibition by this compound is not specified, its structural similarity to kojic acid, a known tyrosinase inhibitor, suggests potential activity.[7][8][9][10][11][12][13][14][15][16]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target enzyme.

  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a suitable microplate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific substrate and product.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a potential signaling pathway modulated by pyranone derivatives and a general experimental workflow for their in vitro validation.

G Potential Signaling Pathways Modulated by Pyranone Derivatives cluster_0 Extracellular Stimuli cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Inflammatory Cytokines Inflammatory Cytokines Cytokine Receptor Cytokine Receptor Inflammatory Cytokines->Cytokine Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) RTK->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway Cytokine Receptor->NFkB_Pathway Activation Cellular Responses Proliferation, Inflammation, Survival MAPK_Pathway->Cellular Responses Transcription Factors NFkB_Pathway->Cellular Responses Gene Expression Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) Cell Death Cell Death Apoptosis_Pathway->Cell Death Pyranone Derivatives Pyranone Derivatives Pyranone Derivatives->MAPK_Pathway Inhibition Pyranone Derivatives->NFkB_Pathway Inhibition Pyranone Derivatives->Apoptosis_Pathway Induction

Caption: Potential signaling pathways modulated by pyranone derivatives.

G General Experimental Workflow for In Vitro Validation Start Compound Selection Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Start->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Tyrosinase) Start->Enzyme_Inhibition Data_Analysis Data Analysis (IC50 / MIC Calculation) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Data_Analysis->Mechanism Conclusion Conclusion on In Vitro Activity Mechanism->Conclusion

Caption: General workflow for in vitro validation of pyranone derivatives.

References

Unveiling the Bioactivity of Chlorokojic Acid Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial, antiviral, and emerging anticancer potential of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one derivatives reveals key structural determinants for enhanced biological efficacy. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the therapeutic landscape of these promising compounds.

Derivatives of this compound, a compound commonly known as chlorokojic acid, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, stemming from the readily available natural product kojic acid, serve as a versatile scaffold for the development of novel therapeutic agents. Extensive research has focused on modifying the chlorokojic acid backbone, particularly through the formation of Mannich bases, to enhance their antimicrobial and antiviral properties. This guide synthesizes the structure-activity relationship (SAR) data from key studies to provide a clear comparison of these derivatives.

Comparative Biological Activity of Chlorokojic Acid Derivatives

The primary biological activities investigated for chlorokojic acid derivatives are their antimicrobial effects against a range of bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, allows for a quantitative comparison of the potency of different structural modifications.

Antimicrobial Activity

A series of Mannich bases derived from chlorokojic acid have demonstrated significant antibacterial and antifungal activities. The introduction of substituted piperazine or piperidine moieties at the 2-position of the pyranone ring has been a particularly fruitful strategy.

Table 1: Antibacterial Activity of 2-Substituted-6-chloromethyl-3-hydroxy-4H-pyran-4-one Derivatives (MIC in µg/mL)

CompoundSubstituent at C2Bacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeAcinetobacter baumannii
2 4-Methylpiperazin-1-ylmethyl12>128>128>128>128
3 4-Ethylpiperazin-1-ylmethyl1216323264
4 4-Propylpiperazin-1-ylmethyl22>128>128>128>128
5 4-Isopropylpiperazin-1-ylmethyl1216323264
6 4-(2-Hydroxyethyl)piperazin-1-ylmethyl128161632
7 4-Phenylpiperazin-1-ylmethyl22>128>128>128>128

Data sourced from Aytemir M, Ozcelik B. Eur J Med Chem. 2010.[1][2]

From the data, it is evident that compounds 2-7 are highly active against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus with MIC values ranging from 1-2 µg/mL.[1][2] Notably, compounds 3 , 5 , and 6 also exhibit significant activity against Gram-negative bacteria.[1][2]

Table 2: Antifungal Activity of 2-Substituted-6-chloromethyl-3-hydroxy-4H-pyran-4-one Derivatives (MIC in µg/mL)

CompoundSubstituent at C2Candida albicansCandida parapsilosis
2 4-Methylpiperazin-1-ylmethyl44
3 4-Ethylpiperazin-1-ylmethyl88
4 4-Propylpiperazin-1-ylmethyl88
5 4-Isopropylpiperazin-1-ylmethyl88
6 4-(2-Hydroxyethyl)piperazin-1-ylmethyl88
7 4-Phenylpiperazin-1-ylmethyl44

Data sourced from Aytemir M, Ozcelik B. Eur J Med Chem. 2010.[1][2]

The antifungal data indicates that compounds 2-7 are remarkably active against Candida albicans and Candida parapsilosis, with MIC values between 4-8 µg/mL.[1][2]

Further studies on a different series of Mannich bases provided additional insights.

Table 3: Antimicrobial Activity of New Mannich Bases of Chlorokojic Acid (MIC in µg/mL)

CompoundSubstituentStaphylococcus aureusEnterococcus faecalisCandida albicansCandida parapsilosis
1-7 Various substituted piperazines--88
8-11 Various substituted anilines88--

Data sourced from Aytemir M., Ozcelik B. Med Chem Res. 2011.[3][4]

In this series, compounds 8-11 , which are Mannich bases synthesized with substituted anilines, showed notable activity against Staphylococcus aureus and Enterococcus faecalis with an MIC of 8 µg/ml.[3][4] Compounds 1-7 , derived from substituted piperazines, were highly active against Candida albicans and C. parapsilosis with an MIC value of 8 µg/ml.[4]

Antiviral Activity

The antiviral potential of these derivatives has also been explored. Compound 9 , bearing a 3-chlorophenyl moiety, was identified as the most active compound against the RNA virus PI-3 in one study.[4] In another series, compound 2 was found to be the most active against the same virus.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) for bacteria and fungi were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Incubation: The microtiter plates were inoculated with the microbial suspension and incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

The antiviral activity was evaluated by determining the inhibition of the virus-induced cytopathic effect (CPE).

  • Cell Culture: A suitable host cell line (e.g., Vero cells) was cultured in 96-well plates until a confluent monolayer was formed.

  • Virus Infection: The cell culture medium was removed, and the cells were infected with a specific virus (e.g., Parainfluenza-3 virus) at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

  • Compound Treatment: Immediately after infection, serial dilutions of the test compounds were added to the wells.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 incubator until CPE was fully developed in the virus control wells.

  • Evaluation of CPE: The percentage of CPE inhibition was determined by microscopic observation and can be quantified using a cell viability assay such as the MTT assay. The 50% effective concentration (EC50) is then calculated.

Visualizing the Synthesis and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis of Mannich Bases Chlorokojic_Acid This compound (Chlorokojic Acid) Mannich_Base 2-((Substituted-amino)methyl)-6-chloromethyl-3-hydroxy-4H-pyran-4-one (Mannich Base Derivatives) Chlorokojic_Acid->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Amine Substituted Piperazine/Piperidine or Aniline Amine->Mannich_Base

Caption: General reaction scheme for the synthesis of Mannich base derivatives of chlorokojic acid.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Core Chlorokojic Acid Scaffold Modification Modification at C2 (Mannich Reaction) Core->Modification Piperazine Substituted Piperazine Modification->Piperazine leads to Aniline Substituted Aniline Modification->Aniline leads to Antibacterial Enhanced Antibacterial Activity (Gram-positive & some Gram-negative) Piperazine->Antibacterial Antifungal Enhanced Antifungal Activity (Candida species) Piperazine->Antifungal Aniline->Antibacterial (Gram-positive)

Caption: Logical flow of the structure-activity relationship for chlorokojic acid derivatives.

Conclusion

The derivatization of this compound, particularly through the synthesis of Mannich bases, has proven to be a highly effective strategy for generating compounds with potent antimicrobial and promising antiviral activities. The structure-activity relationship studies indicate that the nature of the amine substituent introduced via the Mannich reaction plays a crucial role in determining the biological activity spectrum and potency. Specifically, substituted piperazines tend to confer strong antifungal and broad-spectrum antibacterial activity, while substituted anilines have shown good efficacy against Gram-positive bacteria. This comparative guide provides a foundational understanding for the rational design of new and more effective chlorokojic acid-based therapeutic agents. Further research into their mechanism of action and in vivo efficacy is warranted to translate these promising in vitro results into clinical applications.

References

A Comparative Analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and Other Prominent Tyrosinase Inhibitors in Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective modulators of melanin production for therapeutic and cosmetic applications, a diverse array of tyrosinase inhibitors has been investigated. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in the complex process of melanogenesis.[1] Its inhibition is a primary strategy for addressing hyperpigmentation disorders. This guide provides a comparative efficacy analysis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of the well-established inhibitor kojic acid, alongside other widely recognized tyrosinase inhibitors such as hydroquinone, arbutin, azelaic acid, and kojic acid itself. The comparison is supported by available experimental data on their inhibitory concentrations and mechanisms of action.

Quantitative Comparison of Tyrosinase Inhibitor Efficacy

InhibitorIC50 (Mushroom Tyrosinase)IC50 (Human Tyrosinase)Mechanism of ActionKey Characteristics
Kojic Acid ~121 µM[2]-Competitive and mixed-type inhibitor[2]A fungal metabolite, widely used in cosmetics, but can have stability and skin irritation issues.[3][4]
This compound Data not availableData not availableLikely competitive, similar to Kojic AcidA synthetic derivative of kojic acid; enhanced potency is a common goal of such modifications.[3][5]
Hydroquinone Data not availableData not availableCompetitive inhibitorConsidered a gold standard for hyperpigmentation but has safety concerns leading to restrictions in some regions.
Arbutin (β-arbutin) Noncompetitive and competitive inhibition at different concentrations[2]-Competitive inhibitorA naturally occurring derivative of hydroquinone, generally considered safer and more stable.
Azelaic Acid --Competitive inhibitorA naturally occurring dicarboxylic acid with anti-inflammatory properties.[6]
Thiamidol ~108 µM~1.1 µMReversible, potent inhibitorA resorcinyl-thiazole derivative showing high potency against human tyrosinase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of tyrosinase inhibitors. Below are generalized protocols for key in vitro assays.

Tyrosinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on tyrosinase activity, typically using mushroom tyrosinase and L-DOPA as a substrate.

Workflow:

prep Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Inhibitor dilutions, Controls) prep->plate Dispense pre_incubate Pre-incubation (Enzyme + Inhibitor) plate->pre_incubate reaction Initiate Reaction (Add Substrate) pre_incubate->reaction measure Measure Absorbance (Kinetic or Endpoint) reaction->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for a typical in vitro tyrosinase inhibition assay.

Protocol:

  • Preparation of Reagents : Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8), a stock solution of mushroom tyrosinase, a stock solution of L-DOPA, and stock solutions of the test inhibitors and a positive control (e.g., kojic acid) in a suitable solvent like DMSO.[7]

  • Assay Plate Preparation : In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test inhibitor. Include wells for a positive control and a negative control (vehicle).[7]

  • Pre-incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation : Add the L-DOPA solution to all wells to start the enzymatic reaction.[7]

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 475-510 nm for dopachrome formation) at regular intervals (kinetic assay) or after a fixed time (endpoint assay) using a microplate reader.[8][9]

  • Data Analysis : Calculate the percentage of tyrosinase inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay evaluates the effect of an inhibitor on melanin production within a cellular context, providing insights into cell permeability and intracellular efficacy.

Workflow:

seed Seed Melanoma Cells (e.g., B16F10) treat Treat with Inhibitors seed->treat incubate Incubate for 48-72h treat->incubate lyse Lyse Cells (e.g., NaOH/DMSO) incubate->lyse measure Measure Absorbance (~405-492 nm) lyse->measure normalize Normalize to Protein Content measure->normalize calculate Calculate % Melanin Reduction normalize->calculate

Caption: Workflow for a cell-based melanin content assay.

Protocol:

  • Cell Culture : Culture melanogenic cells, such as B16F10 murine melanoma cells, in appropriate media.

  • Cell Seeding : Seed the cells into multi-well plates and allow them to adhere overnight.[10]

  • Treatment : Treat the cells with various concentrations of the test inhibitors and controls.[10]

  • Incubation : Incubate the cells for a period of 48 to 72 hours to allow for effects on melanin synthesis.[10]

  • Cell Lysis and Melanin Solubilization : Wash the cells with PBS and then lyse them using a solution such as 1N NaOH with 10% DMSO. Heat the lysate (e.g., at 80°C) to solubilize the melanin.[10][11]

  • Absorbance Measurement : Measure the absorbance of the solubilized melanin at a wavelength between 405 nm and 492 nm.[10][12]

  • Data Analysis : Normalize the melanin content to the total protein content of the cell lysate to account for any effects on cell proliferation. Calculate the percentage of melanin reduction compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of general cell toxicity.

Workflow:

seed Seed Cells treat Treat with Inhibitors seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize measure Measure Absorbance (~570 nm) solubilize->measure calculate Calculate % Cell Viability measure->calculate

Caption: Workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment : Seed cells in a 96-well plate and treat with the same concentrations of inhibitors used in the melanin content assay.

  • Incubation : Incubate the cells for the desired time period.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways in Melanogenesis

The production of melanin is regulated by a complex network of signaling pathways. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating step.[13] This triggers a cascade that ultimately leads to the increased expression and activity of tyrosinase and other melanogenic enzymes.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF Microphthalmia-associated Transcription Factor CREB->MITF Upregulates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase_protein Tyrosinase Protein Tyrosinase_gene->Tyrosinase_protein Translation Melanin Melanin Tyrosinase_protein->Melanin Catalyzes Melanin Synthesis Inhibitor Tyrosinase Inhibitor (e.g., this compound) Inhibitor->Tyrosinase_protein Inhibits

Caption: Simplified signaling pathway of melanogenesis and the point of intervention for tyrosinase inhibitors.

Conclusion

While direct experimental data for this compound remains limited in publicly accessible literature, its structural similarity to kojic acid suggests a comparable mechanism of action, likely involving competitive inhibition of tyrosinase. The synthesis of such derivatives is often aimed at enhancing potency and stability compared to the parent compound.[3][4] A comprehensive evaluation of its efficacy would necessitate direct comparative studies against established inhibitors like kojic acid, hydroquinone, and arbutin, employing standardized in vitro and cell-based assays as outlined in this guide. For researchers and drug development professionals, the provided protocols and pathway diagrams serve as a foundational framework for the systematic investigation and comparison of novel tyrosinase inhibitors. The ultimate goal is the identification of potent, stable, and safe agents for the management of hyperpigmentation.

References

Cross-Validation of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial spectrum of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide leverages experimental data from structurally related 4H-pyran-4-one derivatives to provide a representative comparison against established antimicrobial agents. The information herein is intended to serve as a foundational resource for researchers investigating novel antimicrobial compounds.

Comparative Antimicrobial Spectrum of 4H-Pyran-4-one Derivatives

Compounds belonging to the 4H-pyran-4-one class have demonstrated a range of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The following table summarizes the minimum inhibitory concentration (MIC) values for several reported 4H-pyran-4-one derivatives against a panel of common microorganisms. These values are presented alongside the MICs of standard antibiotics for comparative purposes.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Representative 4H-Pyran-4-one Derivatives and Standard Antibiotics

Compound/AntibioticStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaCandida albicansReference
4H-Pyran Derivative 4g < 6.25> 100> 100> 100> 100[2]
4H-Pyran Derivative 4j < 6.25> 100> 100> 100> 100[2]
Spiro-4H-pyran Derivative 4l 125-125> 250-[3]
Ampicillin 6.25----[2]
Ciprofloxacin ------
Fluconazole -----[4]

Note: The data for 4H-pyran derivatives are for compounds structurally related to this compound and are intended to be representative of the potential activity of this chemical class.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of a compound is typically achieved through standardized in vitro susceptibility testing methods. The following are detailed protocols for two of the most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotics (positive controls)

  • Microorganism suspension (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in the microtiter plates using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[6][8]

Materials:

  • Test compound

  • Blank sterile filter paper disks

  • Standard antibiotic disks (positive controls)

  • Microorganism suspension (adjusted to 0.5 McFarland standard)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculation of Agar Plate: A sterile swab is dipped into the standardized microorganism suspension and used to evenly inoculate the entire surface of an MHA plate.

  • Application of Disks: Disks impregnated with a known concentration of the test compound and standard antibiotic disks are placed on the agar surface.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The susceptibility or resistance of the microorganism to the compound is determined by comparing the zone diameter to established standards.

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in antimicrobial spectrum validation, the following diagrams illustrate the experimental workflow and the logical relationships in cross-validation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions (MIC Assay) Prep_Compound->Serial_Dilution Prep_Microbe Prepare Standardized Microbial Inoculum Inoculation Inoculate Media with Test Microbe Prep_Microbe->Inoculation Prep_Media Prepare Growth Media (Broth/Agar) Prep_Media->Serial_Dilution Disk_Placement Place Impregnated Disks (Disk Diffusion) Prep_Media->Disk_Placement Serial_Dilution->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Disk_Placement->Incubation Read_Results Measure Zones of Inhibition or Determine MIC Incubation->Read_Results Compare_Controls Compare Results with Standard Antibiotics Read_Results->Compare_Controls

Caption: Experimental workflow for determining the antimicrobial spectrum.

Cross_Validation_Logic cluster_primary Primary Screening cluster_secondary Quantitative Analysis cluster_comparison Comparative Validation Initial_Screen Initial Antimicrobial Screen (e.g., Disk Diffusion) Identify_Activity Identify Potential Activity (Presence of Inhibition Zone) Initial_Screen->Identify_Activity MIC_Determination Determine MIC (Broth Microdilution) Identify_Activity->MIC_Determination MBC_Determination Determine MBC (Minimum Bactericidal Concentration) MIC_Determination->MBC_Determination Compare_Standards Compare with Standard Antimicrobial Agents MIC_Determination->Compare_Standards Spectrum_Analysis Analyze Spectrum of Activity (Broad vs. Narrow) Compare_Standards->Spectrum_Analysis

Caption: Logical flow for cross-validation of antimicrobial spectrum.

Concluding Remarks

The available literature suggests that the 4H-pyran-4-one scaffold is a promising starting point for the development of new antimicrobial agents. While direct experimental data for this compound is not yet widely published, the comparative data from related compounds indicate potential activity, particularly against Gram-positive bacteria. Further investigation is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this specific compound. The standardized protocols and logical workflow provided in this guide offer a framework for such future research endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one and structurally related pyranones. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information compiled herein summarizes key performance metrics from various studies, including cytotoxicity, antimicrobial, and antioxidant activities, to facilitate informed decisions in research and development.

Introduction to 5-Hydroxy-4H-pyran-4-one Derivatives

5-hydroxy-4H-pyran-4-one, commonly known as kojic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and cosmetic industries.[1][2] These compounds are known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The focus of this guide, this compound, is a halogenated derivative of kojic acid, a modification often employed to enhance biological activity.[4] This guide will compare its performance with its parent compound, kojic acid, and another relevant derivative, allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one), based on available experimental data.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and antioxidant activities of this compound and related pyranones. It is important to note that the data presented is compiled from different studies and direct, unbiased comparison under identical experimental conditions is limited.

Cytotoxic Activity

The cytotoxic potential of pyranone derivatives is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.

CompoundCell LineIC50 (µM)Reference
This compound A375 (Human Malignant Melanoma)11.26 - 68.58 (for various derivatives)[5][6]
Kojic AcidB16-F10 (Melanoma)> 50 µg/mL (~352 µM)[7]
Allomaltol DerivativesHT1080 (Glioma)1.43[8]
Allomaltol DerivativesU87 (Glioma)4.6[8]

Note: Data for this compound derivatives is presented as a range from a study on Mannich bases of chlorokojic acid.

Antimicrobial Activity

Pyranone derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Kojic Acid Derivatives Enterococcus faecalis16 - 64[9]
Kojic Acid Derivatives Candida albicans16 - 1024[9]
Kojic AcidPseudomonas aeruginosa64[10]
Kojic AcidStreptococcus pyogenes64[10]
Kojic AcidTrychophyton rubrum128[10]
Kojic AcidCandida albicans128[10]

Note: Specific MIC values for this compound were not available in the reviewed literature; data for related kojic acid derivatives is presented.

Antioxidant Activity

The antioxidant properties of pyranones are attributed to their ability to scavenge free radicals. This activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundAssayIC50 (µg/mL)Reference
Kojic Acid Derivative (KAD2)DPPH227.80[11]
Kojic Acid Derivative (KAD2)ABTS126.63[11]
Kojic AcidDPPH> KAD2[11]
Kojic AcidABTS> KAD2[11]

Note: The specific antioxidant activity of this compound is not detailed in the available literature. The data presented is for other kojic acid derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of the hydroxymethyl group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).

General Procedure:

  • Kojic acid is dissolved in a suitable solvent, such as chloroform or dichloromethane.

  • A chlorinating agent, typically thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, often with the addition of ice-cold water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.[4]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the maximum wavelength.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of 5-hydroxy-4H-pyran-4-one derivatives are mediated through various signaling pathways. While the specific pathways for this compound are not yet fully elucidated, inferences can be drawn from studies on related compounds.

Signaling_Pathways Pyranone 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Tyrosinase Tyrosinase Inhibition Pyranone->Tyrosinase Inhibits ROS Reactive Oxygen Species (ROS) Pyranone->ROS Scavenges Antioxidant Antioxidant Effect Pyranone->Antioxidant Exhibits BacterialEnzymes Bacterial Enzyme Inhibition (e.g., Sortase A) Pyranone->BacterialEnzymes Potentially Inhibits CancerCell Cancer Cell Pyranone->CancerCell Acts on Melanogenesis Decreased Melanin Production Tyrosinase->Melanogenesis Leads to Antimicrobial Antimicrobial Activity BacterialEnzymes->Antimicrobial Contributes to ApoptosisPathways Pro-apoptotic Signaling Pathways CancerCell->ApoptosisPathways Induces Cytotoxicity Cytotoxic Effect ApoptosisPathways->Cytotoxicity Results in

Caption: Hypothetical signaling pathways for this compound.

The primary mechanism of action for kojic acid and its derivatives in cosmetics is the inhibition of tyrosinase, a key enzyme in melanin synthesis, leading to skin-lightening effects.[1] The antioxidant activity is attributed to the ability of the pyranone ring to donate a hydrogen atom to free radicals, thereby neutralizing them.[11]

For antimicrobial activity, one proposed mechanism for related 5-hydroxy-4H-pyran-4-one derivatives is the inhibition of bacterial enzymes like Sortase A, which is crucial for the virulence of Gram-positive bacteria.[12] The cytotoxic effects against cancer cells are likely mediated through the induction of apoptosis, although the specific signaling cascades involved require further investigation. The introduction of a chloromethyl group may enhance these activities by increasing the reactivity and cell permeability of the molecule.

Structure-Activity Relationship (SAR)

The biological activity of 5-hydroxy-4H-pyran-4-one derivatives is significantly influenced by the nature and position of substituents on the pyranone ring.

SAR_Workflow Core 5-Hydroxy-4H-pyran-4-one Core C2 Substitution at C2 Core->C2 C5_OH 5-Hydroxyl Group Core->C5_OH C6 Substitution at C6 Core->C6 Activity Biological Activity (Cytotoxicity, Antimicrobial, Antioxidant) C2->Activity Modulates Potency C5_OH->Activity Crucial for Activity C6->Activity Influences Selectivity

Caption: Key structural features influencing the biological activity of 5-hydroxy-4H-pyran-4-one derivatives.

  • 5-Hydroxyl Group: The hydroxyl group at the C5 position is generally considered crucial for the biological activity of these compounds, particularly for their metal-chelating and antioxidant properties.[13]

  • Substitution at C2: Modification at the C2 position, such as the introduction of a chloromethyl group, can significantly impact the compound's potency and pharmacokinetic properties. Halogenation can increase lipophilicity, potentially enhancing cell membrane penetration and interaction with target enzymes.

  • Substitution at C6: The substituent at the C6 position can also influence the biological activity and selectivity of the pyranone derivatives.

Conclusion

This compound and its related pyranones represent a promising class of compounds with diverse biological activities. The available data suggests that chemical modifications of the parent kojic acid scaffold can lead to enhanced cytotoxic and antimicrobial properties. However, further research is needed to conduct direct comparative studies under standardized conditions to fully elucidate the structure-activity relationships and to identify the specific molecular targets and signaling pathways involved in their mechanisms of action. This will be crucial for the rational design and development of novel therapeutic agents based on the 5-hydroxy-4H-pyran-4-one core.

References

Comparative Guide to the Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published methods for the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a key intermediate derived from kojic acid. The primary focus is on the direct chlorination of the hydroxymethyl group of kojic acid.

Introduction

This compound is a derivative of kojic acid, a naturally occurring pyranone. The introduction of a chloromethyl group provides a reactive site for further molecular modifications, making it a valuable building block in the synthesis of various bioactive compounds and potential drug candidates. This guide compares the established synthesis route using thionyl chloride with potential alternative methods, providing available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.

Synthesis Methods Overview

The most commonly cited method for the synthesis of this compound is the direct chlorination of kojic acid's primary alcohol using thionyl chloride. Alternative approaches for the chlorination of primary alcohols, such as the Appel reaction, could also be considered, although specific applications to kojic acid are less documented in the literature.

Data Presentation

Synthesis MethodReagentsSolventReaction TimeTemperatureYield (%)PurityReference
Method 1: Thionyl Chloride Kojic acid, Thionyl chloride (1-1.3 equiv.)Organic SolventNot SpecifiedNot Specified83Light brown solidPatent
Method 2: Appel Reaction (Proposed) Kojic acid, Triphenylphosphine, Carbon tetrachlorideInert SolventNot SpecifiedNot SpecifiedNot ReportedNot ReportedGeneral Method
Method 3: Lucas Reagent (Proposed) Kojic acid, Zinc chloride, Concentrated HClNot ApplicableNot SpecifiedElevatedNot ReportedNot ReportedGeneral Method

Note: Quantitative data for alternative methods specifically applied to kojic acid is limited in published literature. The data for Method 1 is derived from patent literature and may lack the detailed characterization found in peer-reviewed journals.

Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride

This protocol is based on a published patent and provides a general procedure. Optimization of specific parameters may be required.

Reagents:

  • Kojic acid (1 equivalent)

  • Thionyl chloride (1.0 - 1.3 equivalents)

  • Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)

  • Petroleum ether

Procedure:

  • Dissolve kojic acid in an anhydrous organic solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.0 - 1.3 equivalents) to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period of time (monitoring by TLC is recommended to determine completion).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

  • To the resulting residue, add petroleum ether to precipitate the product.

  • Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain this compound as a light brown solid.

Signaling Pathways and Experimental Workflows

The synthesis of this compound from kojic acid is a direct chemical transformation. Below is a workflow diagram illustrating the process.

SynthesisWorkflow KojicAcid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) Reaction Chlorination Reaction KojicAcid->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Solvent Organic Solvent Solvent->Reaction Workup Work-up (Concentration, Precipitation) Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Comparison of Methods

The thionyl chloride method is a well-established and high-yielding procedure for the conversion of primary alcohols to alkyl chlorides. Its primary advantages are the relatively low cost of the reagent and the straightforward work-up, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. However, thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care in a well-ventilated fume hood.

The Appel reaction offers a milder alternative to thionyl chloride, often proceeding at room temperature. This can be advantageous for substrates that are sensitive to acidic or high-temperature conditions. The reagents, triphenylphosphine and carbon tetrachloride, are readily available. A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.

The use of the Lucas reagent (ZnCl₂ in concentrated HCl) is a classic method for converting alcohols to alkyl chlorides. It is typically effective for secondary and tertiary alcohols and requires heating for primary alcohols. The strongly acidic conditions may not be suitable for all substrates, and the reaction may be less efficient for primary alcohols compared to other methods.

Logical Relationships in Synthesis Strategy

The choice of synthesis method depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the available laboratory equipment and safety measures.

LogicalRelationships Start Start: Need to synthesize This compound HighYield High Yield and Established Method? Start->HighYield MildConditions Substrate Sensitive to Acid/Heat? HighYield->MildConditions No ThionylChloride Method 1: Thionyl Chloride HighYield->ThionylChloride Yes SimpleWorkup Ease of Purification Important? MildConditions->SimpleWorkup No AppelReaction Method 2: Appel Reaction MildConditions->AppelReaction Yes LucasReagent Method 3: Lucas Reagent MildConditions->LucasReagent Consider if other methods fail SimpleWorkup->ThionylChloride Yes SimpleWorkup->AppelReaction No

Caption: Decision-making workflow for selecting a synthesis method.

Conclusion

The synthesis of this compound from kojic acid is most reliably achieved using thionyl chloride, with a reported yield of 83%. While alternative methods like the Appel reaction exist for the chlorination of primary alcohols and may offer milder conditions, their specific application and efficiency for kojic acid require further investigation and optimization. Researchers should select the most appropriate method based on the considerations of yield, reaction conditions, and purification requirements outlined in this guide. Further experimental studies are warranted to provide a more comprehensive quantitative comparison of these methods for this specific transformation.

In Vivo Validation of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (CMHP), a novel compound within the 4H-pyran-4-one class. While direct in vivo data for CMHP is not yet available in published literature, this document extrapolates its potential based on the established biological activities of structurally related pyran derivatives. We present a framework for the preclinical validation of CMHP, comparing its hypothetical performance with known 4H-pyran-4-one analogs that have demonstrated promising antioxidant, anticancer, and antimicrobial properties.

Comparative Analysis of Therapeutic Potential

The 4H-pyran-4-one scaffold is a key structural motif in numerous bioactive compounds, exhibiting a wide range of pharmacological effects.[1][2][3] Derivatives of this class have been investigated for their potential in treating conditions such as cancer, bacterial infections, and neurodegenerative diseases.[1][2][4] This section compares the potential therapeutic applications of CMHP with other notable 4H-pyran-4-one derivatives.

Table 1: Comparative In Vitro Efficacy of 4H-Pyran-4-one Derivatives
CompoundTherapeutic AreaAssayKey Metric (IC50/EC50)Reference
This compound (CMHP) Anticancer (Hypothetical) Antiproliferative (HCT-116) ~5-15 µM N/A
Antioxidant (Hypothetical) DPPH Radical Scavenging ~20-40 µM N/A
Antimicrobial (Hypothetical) Antibacterial (S. aureus) ~10-25 µg/mL N/A
4H-Pyran Derivative 4g Anticancer, Antioxidant Antiproliferative (HCT-116) Not Specified [1]
DPPH Radical Scavenging Potent [1]
4H-Pyran Derivative 4j Anticancer, Antioxidant Antiproliferative (HCT-116) Not Specified [1]
DPPH Radical Scavenging More efficient than BHT [1]
5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a Antiglioma Antiproliferative (HT1080) 1.43 µM [5]
Antiproliferative (U87) 4.6 µM [5]
d-2HG Production Inhibition 86.3% at 1 µM [5]
N-substituted 4-aminocoumarin derivative 5c Antiproliferative DNA Synthesis Inhibition (Ehrlich cells) 1.74-13.8 µM range for active compounds [6]

Note: Data for CMHP is hypothetical and intended to guide future experimental design based on the activities of related compounds.

Proposed In Vivo Validation Workflow for CMHP

The following workflow outlines a standard preclinical pipeline for assessing the in vivo efficacy and safety of a novel therapeutic candidate like CMHP.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics and Safety cluster_2 Phase 3: In Vivo Efficacy Models cluster_3 Phase 4: Data Analysis and Go/No-Go Decision vitro_assays Comprehensive In Vitro Assays (Antiproliferative, Antioxidant, Antimicrobial) mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Induction) vitro_assays->mechanism adme In Vitro ADME/Tox (CYP Inhibition, hERG, Ames Test) mechanism->adme pk Pharmacokinetic Studies in Rodents (Bioavailability, Half-life) adme->pk safety Acute and Sub-chronic Toxicity (LD50, Organ Histopathology) pk->safety xenograft Tumor Xenograft Models (e.g., HCT-116 in nude mice) safety->xenograft infection Bacterial Infection Models (e.g., S. aureus skin infection) safety->infection neuro Neurodegenerative Disease Models (e.g., Alzheimer's model) safety->neuro decision Comprehensive Data Review and Decision for Further Development xenograft->decision infection->decision neuro->decision

Caption: Proposed preclinical validation workflow for CMHP.

Potential Signaling Pathway Modulation

Based on studies of related pyran derivatives, CMHP may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such proposed mechanism is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1]

G cluster_0 Cell Cycle Regulation CMHP This compound (CMHP) CDK2 CDK2 CMHP->CDK2 Inhibits (Hypothesized) Rb Rb CDK2->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates p21 p21 p21->CDK2 Inhibits E2F E2F Rb->E2F Inhibits G1_S G1/S Phase Transition E2F->G1_S Promotes Proliferation Cell Proliferation G1_S->Proliferation

Caption: Hypothesized mechanism of action for CMHP via CDK2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of CMHP's therapeutic potential. Below are standard protocols for key in vitro and in vivo experiments.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Lines: Human colorectal carcinoma (HCT-116), human glioblastoma (U87, HT1080).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of CMHP (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of CMHP to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Butylated hydroxytoluene (BHT) can be used as a positive control.[1]

    • Calculate the percentage of scavenging activity and determine the EC₅₀ value.

In Vivo Tumor Xenograft Study
  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Procedure:

    • Subcutaneously inject 5x10⁶ HCT-116 cells into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer CMHP (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and histopathological analysis.

In Vivo Pharmacokinetic Study
  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer a single dose of CMHP intravenously and orally to two separate groups of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

    • Process blood samples to obtain plasma.

    • Analyze the plasma concentrations of CMHP using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).

    • Determine oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

This guide provides a foundational framework for the in vivo validation of this compound. The presented comparative data, workflows, and protocols are intended to facilitate further research and development of this promising class of compounds.

References

Benchmarking the Antioxidant Capacity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated using multiple assays, each with a different mechanism of action. To provide a comprehensive assessment, it is recommended to benchmark 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one against well-established antioxidant standards such as Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The following table summarizes the antioxidant activities of known 4H-pyran-4-one derivatives, offering a comparative context.

Compound/DerivativeAssayIC50/EC50 (mM) or % ScavengingReference CompoundIC50/EC50 of Reference (mM) or % ScavengingSource(s)
This compound TBD To Be Determined TBD To Be Determined
4H-pyran derivative (4g)DPPH0.329BHT0.245[1]
4H-pyran derivative (4j)DPPH0.1941BHT0.245[1]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)ABTS81.1% scavenging at 17.5 µMBHT58.4% scavenging at 17.5 µM[2]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)DPPH90.7% scavenging at 350 µMBHT87.6% scavenging at 350 µM[2]
Gallic AcidDPPH1.105 ± 0.003 µM (EC50)--[3]
QuercetinFRAP5.776 ± 0.020 µM (EC50)--[3]
Ascorbic AcidABTS-Trolox-[4][5][6][7]
TroloxDPPH14.86 ± 0.09 µM (EC50)--[3]

Signaling Pathways and Experimental Workflow

To understand the context of antioxidant activity, it is crucial to visualize the underlying biological pathways and the experimental procedures used for its measurement.

Oxidative Stress and Antioxidant Intervention

Reactive Oxygen Species (ROS) are generated as byproducts of normal cellular metabolism.[8] An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids.[1][9] Antioxidants mitigate this damage by neutralizing free radicals. The following diagram illustrates a simplified signaling pathway of oxidative stress and the role of antioxidants.

cluster_0 Cellular Environment Metabolism Cellular Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Neutralization Neutralization ROS->Neutralization CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Antioxidants Antioxidants (e.g., this compound) Antioxidants->Neutralization Neutralization->OxidativeStress Inhibition

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

General Experimental Workflow for Antioxidant Capacity Assays

The determination of antioxidant capacity follows a standardized workflow, from sample preparation to data analysis. The diagram below outlines the key steps involved in a typical in vitro antioxidant assay.

cluster_workflow Experimental Workflow Prep Preparation of Reagents (DPPH, ABTS, or FRAP solution) Reaction Reaction Incubation (Mix sample/standard with reagent and incubate) Prep->Reaction Sample Sample Preparation (Dissolve this compound and standards in a suitable solvent) Sample->Reaction Measure Spectrophotometric Measurement (Measure absorbance at a specific wavelength) Reaction->Measure Analysis Data Analysis (Calculate % inhibition and IC50/EC50 values) Measure->Analysis cluster_comparison Comparative Evaluation Framework Target This compound Assays Antioxidant Assays (DPPH, ABTS, FRAP) Target->Assays Comparison Comparative Analysis (Relative Potency, IC50/EC50 values) Assays->Comparison Benchmarks Standard Antioxidants (Trolox, Ascorbic Acid, BHT) Benchmarks->Comparison Analogs Structurally Related Compounds (Other 4H-pyran-4-one derivatives) Analogs->Comparison

References

Safety Operating Guide

Proper Disposal of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one as a hazardous chemical. All waste, including the compound in solid form, solutions, and contaminated materials, must be disposed of through an approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that requires careful handling due to its hazardous nature. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Hazard Identification and Immediate Precautions

Based on available safety data for this compound (CAS 7559-81-1), this compound is classified as hazardous. Key hazard statements include:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Immediate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. Follow these steps meticulously:

  • Designate a Hazardous Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (Harmful, Corrosive), and the accumulation start date.

  • Solid Waste: Place any solid form of the compound, as well as grossly contaminated disposable items such as weigh boats, spatulas, and absorbent paper, directly into the designated hazardous waste container.

  • Liquid Waste (Solutions):

    • Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • As this is a chlorinated organic compound, it must be segregated into the halogenated organic waste stream [1][2][3]. Do not mix with non-halogenated waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a separate, sealed bag or container, clearly marked as hazardous waste, and disposed of according to your institution's guidelines.

Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.

  • In a cool, dry, and well-ventilated location.

Disposal Procedure

The primary and mandatory disposal route for this compound is through a licensed environmental waste management contractor.

Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. Chlorinated hydrocarbons are prohibited from sink and sewer disposal[1].

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Ensure that all containers are properly labeled and sealed before collection.

Spill Management

In the event of a spill:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Carefully scoop the absorbent material into the designated hazardous waste container. Clean the spill area with a suitable solvent (consult your institution's EHS for guidance) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueReference
CAS Number 7559-81-1[4]
Molecular Formula C₆H₅ClO₃[4]
Hazard Statements H302, H314[4]
Disposal Precautionary Statement P501[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Storage & Disposal handling Handle with Full PPE (Gloves, Goggles, Lab Coat) segregation Segregate Waste Streams (Solid, Liquid, PPE) handling->segregation solid_waste Solid Waste Container (Labeled 'Halogenated Organic') segregation->solid_waste liquid_waste Liquid Waste Container (Labeled 'Halogenated Organic') segregation->liquid_waste storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Hazardous Waste Disposal ehs_contact->disposal

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific waste disposal protocols and the most current Safety Data Sheet (SDS) for the chemical before handling and disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste.

References

Essential Safety and Operational Guide for Handling 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Summary

Based on data from analogous compounds, this compound should be handled with caution. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2][3] It may also be harmful if swallowed.[1][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is the primary defense against potential exposure.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a splash hazard.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[2]Prevents skin contact, which may cause irritation.[1][2][3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Body Protection A laboratory coat or a chemical-resistant apron. Closed-toe shoes are mandatory.[2]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter may be necessary.[5]Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.[1][2][3]
Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is crucial for minimizing risks when handling this compound.

1. Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible and operational.[2]

  • Assemble all necessary equipment and reagents before you begin.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of the compound within a certified chemical fume hood to control potential exposure to dust or vapors.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust.[1]

  • Use non-sparking tools if the compound is a solid that can form combustible dust concentrations in the air.[1]

3. In Case of Exposure:

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If swallowed: Rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Identification and Segregation:

  • Solid Waste: Place unused or expired compounds and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) into a dedicated, properly labeled hazardous waste container.[6]

  • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution must be disposed of as hazardous chemical waste. Collect the liquid waste in a sealable, chemical-resistant container.[6]

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[1][6]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

  • Store waste containers in a designated and secure area, away from incompatible materials, in a cool, dry, and well-ventilated place.[4][6] Keep containers tightly closed.[1]

3. Empty Containers:

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6] After proper rinsing, the container can be disposed of according to your institution's guidelines.

4. Spills:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1][6]

  • For larger spills, or if you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound prep Preparation ppe Don Required PPE prep->ppe handling Handling in Fume Hood ppe->handling disposal Waste Disposal handling->disposal Routine Operation spill Spill Response handling->spill Accidental Spill decon Decontamination disposal->decon spill->disposal end End of Process decon->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.